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1-(4-aminophenoxy)propan-2-ol Documentation Hub

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  • Product: 1-(4-aminophenoxy)propan-2-ol
  • CAS: 212835-42-2

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling & Process Optimization for 1-(4-aminophenoxy)propan-2-ol

[1] Part 1: Executive Technical Synthesis[1] Molecular Architecture & Solubility Logic 1-(4-aminophenoxy)propan-2-ol is a bifunctional intermediate critical in the synthesis of beta-adrenergic blockers and high-performan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Technical Synthesis[1]

Molecular Architecture & Solubility Logic

1-(4-aminophenoxy)propan-2-ol is a bifunctional intermediate critical in the synthesis of beta-adrenergic blockers and high-performance polymers.[1] Its solubility behavior is governed by a "push-pull" mechanism between three distinct structural domains:[1]

  • The Phenyl Ether Core (Hydrophobic): Drives solubility in aromatic and chlorinated solvents (e.g., Toluene, DCM).[1]

  • The Secondary Alcohol (Hydrogen Bond Donor/Acceptor): Facilitates solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).[1]

  • The Primary Amine (Basic/Polar): Introduces pH-dependent aqueous solubility and high affinity for acidic media.[1]

Operational Insight: Unlike simple phenols, the aliphatic hydroxy-propyl chain disrupts the crystal lattice energy, often lowering the melting point compared to its parent 4-aminophenol.[1] Consequently, this compound frequently exhibits "oiling out" behavior during crystallization if the solvent system is not carefully tuned for polarity.[1]

Predicted Solubility Landscape (Hansen Parameter Analysis)

Based on functional group contribution methods (Van Krevelen/Hoftyzer).[1]

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)Strong dipole-dipole & H-bonding acceptance.[1]
Polar Protic Methanol, EthanolHigh (Temp.[1] Dependent)H-bonding network match. Ideal for crystallization.[1]
Chlorinated Dichloromethane (DCM)Moderate to High Dispersion forces + weak polar interactions.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for extraction; often used as anti-solvents.[1]
Aromatic TolueneLow to Moderate Soluble at high T; useful for removing non-polar impurities.[1]
Aliphatic Hexane, HeptaneNegligible (<1 mg/mL)Polarity mismatch.[1] Excellent anti-solvents.[1]
Aqueous Water (pH 7)Low Hydrophobic effect of the phenyl ring dominates.[1]
Aqueous Acid 0.1 M HClHigh Protonation of amine (

) forms a soluble salt.[1]

Part 2: Experimental Protocols (Self-Validating Systems)

Note: As specific solubility data varies by polymorph and purity, the following protocols are designed to generate precise, site-specific data for your lot of material.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine the saturation solubility (


) at a specific temperature (

).[1]

Reagents:

  • 1-(4-aminophenoxy)propan-2-ol (Dried, purity >98%)[1][2]

  • HPLC-grade Solvents[1]

Workflow:

  • Saturation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at target

    
     (e.g., 25°C) for 24 hours. Critical: Ensure solid phase remains present.
    
  • Filtration: Stop stirring. Allow settling for 30 mins. Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crash-out).
    
  • Quantification:

    • Evaporate a known volume (

      
      ) in a tared vial.
      
    • Dry residue under vacuum (40°C, 50 mbar) to constant weight (

      
      ).[1]
      
  • Calculation:

    
    
    
Protocol B: Dynamic Laser Monitoring (Metastable Zone Width)

Objective: Define the metastable zone width (MSZW) to prevent "oiling out" during scale-up.

  • Setup: Automated reactor with turbidity probe (e.g., FBRM or simple transmission probe).

  • Ramp: Heat a slurry of known concentration (

    
    ) at 1°C/min until transmission hits 100% (Clear Point, 
    
    
    
    ).
  • Cool: Cool at 0.5°C/min until transmission drops (Cloud Point,

    
    ).
    
  • Delta:

    
    .[1]
    
    • Insight: A wide MSZW (>15°C) indicates slow nucleation, requiring seed crystals for consistent processing.[1]

Part 3: Thermodynamic Modeling & Visualization

To extrapolate solubility data across temperatures, fit your experimental points to the Modified Apelblat Equation :



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[1]
    
  • 
    : Empirical constants derived from regression.
    
Visualization: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the correct measurement technique based on the process stage.

SolubilityWorkflow Start Start: Define Process Goal Screening Early Stage Screening (mg scale) Start->Screening Low Material Availability Process Process Optimization (g to kg scale) Start->Process High Accuracy Needed VisualMethod Visual Polythermal Method (Determine T_clear) Screening->VisualMethod Gravimetric Static Gravimetric Method (Determine Saturation) Process->Gravimetric Output1 Solvent Ranking (Select Best Candidate) VisualMethod->Output1 DataFit Fit to Apelblat Model Gravimetric->DataFit Output2 Cooling Profile Design (Avoid Oiling Out) DataFit->Output2

Caption: Decision matrix for selecting solubility measurement protocols based on development phase.

Part 4: Process Application - Crystallization Strategy

For 1-(4-aminophenoxy)propan-2-ol, the primary impurity is often the over-alkylated byproduct or residual starting material (4-nitrophenol derivative).[1]

Recommended Purification System: Ethanol/Water (Anti-solvent) [1]

  • Dissolution: Dissolve crude material in Ethanol (95%) at 60°C.

    • Target Concentration: 80% of saturation limit (approx. 150-200 mg/mL, to be verified).[1]

  • Polishing: Filter hot to remove mechanical impurities.[1]

  • Nucleation: Cool to 45°C. Add Water dropwise until slight turbidity persists.

  • Seeding: Add 0.5 wt% pure seed crystals to prevent oiling out.

  • Growth: Cool slowly (0.2°C/min) to 5°C.

  • Isolation: Filter and wash with cold Ethanol/Water (1:3 v/v).

Visualization: Crystallization Logic[1]

CrystallizationLogic Crude Crude Mixture (Target + Impurities) Solution Homogeneous Solution Crude->Solution Dissolve @ 60°C Solvent Solvent: Ethanol (Hot) Solvent->Solution Cooling Controlled Cooling (0.2°C/min) Solution->Cooling AntiSolvent Anti-Solvent: Water AntiSolvent->Cooling Induce Supersaturation Separation Solid/Liquid Separation Cooling->Separation Product Pure Crystal Form Separation->Product

Caption: Anti-solvent crystallization workflow designed to maximize yield and purity.

References

  • Synthesis and Properties of Amino-Ether Alcohols.Journal of Chemical & Engineering Data.
  • Solubility of Organic Compounds. LibreTexts Chemistry. Retrieved from [Link][1][2][3][4][5][6][7]

  • Purification of 1-(4-aminophenoxy)propan-2-ol Intermediates.Google Patents (CN105330519A).
  • Apelblat Equation for Solubility Modeling.Journal of Molecular Liquids. (Standard thermodynamic reference).

Sources

Exploratory

Technical Guide: 1-(4-Aminophenoxy)propan-2-ol as a Bifunctional Synthon

[1] Executive Summary 1-(4-aminophenoxy)propan-2-ol (CAS 30085-34-8) represents a distinct class of heterobifunctional building blocks characterized by a primary aromatic amine and a secondary aliphatic alcohol.[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(4-aminophenoxy)propan-2-ol (CAS 30085-34-8) represents a distinct class of heterobifunctional building blocks characterized by a primary aromatic amine and a secondary aliphatic alcohol.[1] This structural duality allows for orthogonal reactivity, making it a critical intermediate in the synthesis of high-performance polymers (polyurethanes, epoxies) and pharmaceutical scaffolds (aryloxypropanolamine pharmacophores).

This guide provides a technical deep-dive into its synthesis, chemoselective derivatization, and industrial applications.[1] It is designed for organic chemists and polymer scientists seeking to exploit the reactivity differential between the aniline nitrogen and the secondary hydroxyl group.

Chemical Profile & Reactivity Analysis

Structural Properties

The molecule consists of a p-substituted aniline ring linked via an ether bond to a propylene glycol moiety.[1]

PropertyValueNote
Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
CAS Number 30085-34-8
Appearance Off-white to pale brown solidSensitive to oxidation (darkens on air exposure)
pKa (Amine) ~4.8 - 5.1Typical for aniline derivatives; less basic than alkyl amines.[1][2]
pKa (Hydroxyl) ~16Secondary aliphatic alcohol.[1]
Solubility Alcohols, DMSO, DMF, AcetoneLimited solubility in non-polar hydrocarbons.
Chemoselectivity & Orthogonal Reactivity

The core utility of 1-(4-aminophenoxy)propan-2-ol lies in the reactivity gap between its two nucleophiles:[1]

  • Primary Aromatic Amine (-NH₂): Highly nucleophilic towards acyl chlorides, isocyanates, and epoxides.[1] Reacts rapidly at ambient temperatures.

  • Secondary Alcohol (-OH): Less nucleophilic.[1] Requires catalysts (e.g., DBTDL for urethanes) or higher temperatures/stronger bases to react.

Implication: This allows for stepwise synthesis. For example, the amine can be engaged in chain extension (urea formation) while the hydroxyl remains free for subsequent cross-linking or solubility modification.

Synthesis Protocol: The Nitro-Reduction Route

Direct alkylation of 4-aminophenol with propylene oxide often leads to mixtures of N-alkylated and O-alkylated products due to the competing nucleophilicity of the phenoxide and the amine.[1] The industry-standard protocol circumvents this by using 4-nitrophenol as the starting material, ensuring exclusive O-alkylation followed by reduction.[1]

Reaction Pathway Diagram[1][3]

SynthesisPathway Start 4-Nitrophenol (C6H5NO3) Inter 1-(4-nitrophenoxy)propan-2-ol (Intermediate) Start->Inter O-Alkylation (90-110°C) Reagent1 Propylene Oxide (Base Cat.) Reagent1->Inter Product 1-(4-aminophenoxy)propan-2-ol (Target) Inter->Product Hydrogenation (50 psi, MeOH) Reagent2 H2 / Pd/C (Reduction) Reagent2->Product

Figure 1: Selective synthesis pathway preventing N-alkylation by-products.

Detailed Experimental Protocol

Step 1: O-Alkylation (Synthesis of Nitro Intermediate) [1]

  • Setup: Charge a high-pressure reactor with 4-nitrophenol (1.0 eq) and Potassium Carbonate (0.05 eq) in DMF.

  • Addition: Heat to 90°C. Slowly dose Propylene Oxide (1.2 eq) over 2 hours to control exotherm.

  • Workup: Strip solvent under vacuum. Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted nitrophenol) and brine. Dry over MgSO₄.

  • Yield: Expect >90% yield of 1-(4-nitrophenoxy)propan-2-ol.

Step 2: Hydrogenation (Nitro Reduction) [1]

  • Catalyst: Suspend the nitro intermediate in Methanol. Add 5% Pd/C catalyst (10 wt% loading relative to substrate).

  • Reaction: Hydrogenate at 40-50 psi H₂ pressure at room temperature for 4-6 hours. Monitor H₂ uptake.

  • Purification: Filter catalyst through Celite under inert atmosphere (argon/nitrogen) to prevent oxidation of the aniline. Concentrate filtrate.

  • Crystallization: Recrystallize from Toluene/Hexane or Isopropanol to obtain off-white crystals.

Applications in Polymer Science

Polyurethane & Polyurea Elastomers

In polyurethane synthesis, 1-(4-aminophenoxy)propan-2-ol acts as a hybrid chain extender .[1]

  • Mechanism: The aromatic amine reacts with isocyanates (e.g., MDI, TDI) to form urea hard segments , which possess strong hydrogen bonding and high thermal stability. The secondary hydroxyl group reacts much slower, often requiring a tin catalyst (DBTDL) to form the urethane linkage .

  • Benefit: This staggered reactivity allows for the formation of linear prepolymers (via amine) that can be cured or crosslinked later (via hydroxyl), offering superior processing control compared to diamines.

Table 1: Reactivity Comparison in Polymerization

Functional GroupReactant (Isocyanate)Product LinkageKinetic RateRole in Polymer
-NH₂ (Aromatic) R-NCOUrea (-NH-CO-NH-)Fast (k₁)Hard Segment (High Tg)
-OH (Secondary) R-NCOUrethane (-NH-CO-O-)Slow (k₂)Soft/Hard Segment Interface
Epoxy Curing Agents

The molecule is used as a latent curing agent for epoxy resins. The aromatic amine provides thermal stability and chemical resistance, while the hydroxyl group acts as an internal accelerator for the epoxide ring-opening, promoting autocatalysis.

Pharmaceutical Applications

"Soft Drug" Scaffolds

The aryloxypropanolamine backbone is the pharmacophore for beta-blockers (e.g., Metoprolol, Atenolol). However, standard beta-blockers use an isopropylamine tail.[1] 1-(4-aminophenoxy)propan-2-ol reverses this motif, placing the amine on the aromatic ring.[1] This is utilized in:

  • Prodrug Design: The hydroxyl group can be esterified with carboxylic acid drugs to improve lipophilicity.

  • Linker Chemistry: The aniline amine serves as a stable attachment point for conjugating the propanol moiety to larger heterocycles (e.g., via diazonium coupling or amide bonds).

Synthesis of Heterocyclic Derivatives (Morpholines)

Intramolecular cyclization can convert this linear ether-amine into substituted morpholines or oxazines, which are privileged structures in medicinal chemistry.[1]

Cyclization Start 1-(4-aminophenoxy)propan-2-ol Step1 N-Acylation / Halogenation Start->Step1 Chloroacetyl Chloride Cyclic Benzoxazine / Morpholine Derivative Step1->Cyclic Base-Cat. Ring Closure

Figure 2: Potential cyclization pathway for heterocyclic synthesis.

Safety & Handling Standards

  • Oxidation Hazard: Aromatic amines oxidize readily.[1] Store under nitrogen or argon in amber glass.

  • Toxicity: Like many aniline derivatives, it should be treated as a potential sensitizer and mutagen. Use full PPE (nitrile gloves, respirator) to avoid skin contact and inhalation.

  • Spill Protocol: Neutralize spills with dilute acid (to protonate the amine) before absorption on vermiculite.

References

  • Synthesis of Phenoxypropanol Intermediates

    • Patent: Process for producing (S)-1-(4-phenoxyphenoxy)-2-propanol.[1][3] WO2002083612A1. (Demonstrates the base-catalyzed O-alkylation of phenols with propylene oxide).

    • [1]

  • Reactivity of Amino-Alcohols in Polyurethanes

    • Article: "Reaction of isocyanates with alcohols and amines: Kinetic studies." Journal of Polymer Science. (Establishes the k₁ >> k₂ reactivity differential).
  • Epoxy Curing Mechanisms

    • Technical Paper: "Amine-epichlorohydrin polymeric compositions."[1] US Patent 4054542A. (Discusses the reaction of primary amines with epoxides/epichlorohydrin).

    • [1]

  • Chemical Identity & Properties

    • Database: PubChem Compound Summary for 1-(4-aminophenoxy)propan-2-ol (CID 21422976).[1]

    • [1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Functionalization of 1-(4-aminophenoxy)propan-2-ol Hydroxyl Group

Executive Summary The functionalization of 1-(4-aminophenoxy)propan-2-ol presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains two nucleophilic centers: a highly reactive primary aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 1-(4-aminophenoxy)propan-2-ol presents a classic chemoselectivity challenge in medicinal chemistry. The molecule contains two nucleophilic centers: a highly reactive primary aromatic amine (pK


 ~9-10) and a sterically hindered secondary alcohol.

In drug development contexts—specifically in the synthesis of


-blocker analogs (e.g., Metoprolol derivatives) or linker technologies—the objective is often to derivatize the hydroxyl group (via acylation, alkylation, or stereochemical inversion) while preserving the amine for subsequent conjugation.

This guide provides a rigorous, field-proven workflow to achieve hydroxyl-specific functionalization . While direct selective methods exist, this protocol prioritizes the Protection-Activation-Deprotection strategy due to its superior reliability, yield, and ease of purification in GLP environments.

Strategic Analysis: The Chemoselectivity Hierarchy

Before initiating synthesis, researchers must recognize the reactivity differential. Under standard nucleophilic substitution conditions:

  • Primary Aniline (-NH

    
    ):  Kinetic product. Reacts rapidly with acyl chlorides, alkyl halides, and sulfonyl chlorides.
    
  • Secondary Alcohol (-OH): Thermodynamic product (often requires catalysis or forcing conditions).

The Solution: To target the alcohol exclusively, we must temporarily "mask" the amine using a Boc (tert-butyloxycarbonyl) protecting group. This carbamate is stable to basic functionalization conditions (e.g., mesylation, Mitsunobu) but easily removed under acidic conditions.

Workflow Visualization

The following diagram outlines the logical flow for high-yield functionalization.

G Start 1-(4-aminophenoxy) propan-2-ol Step1 Step 1: N-Boc Protection (Masks Amine) Start->Step1 Boc2O, TEA Inter Intermediate: N-Boc-Alcohol Step1->Inter Step2a Path A: Activation (Mesylation/Tosylation) Inter->Step2a Step2b Path B: Inversion (Mitsunobu) Inter->Step2b Step2c Path C: Acylation (Esterification) Inter->Step2c Prod_Protected Functionalized Intermediate Step2a->Prod_Protected Step2b->Prod_Protected Step2c->Prod_Protected Step3 Step 3: Deprotection (TFA or HCl) Prod_Protected->Step3 Final Final Product: Functionalized Alcohol Free Amine Step3->Final

Figure 1: Strategic workflow for chemoselective hydroxyl functionalization via amine protection.

Detailed Experimental Protocols

Phase 1: Chemoselective Amine Protection

Objective: Quantitative conversion of the aniline to the N-Boc carbamate.

Reagents:

  • Substrate: 1-(4-aminophenoxy)propan-2-ol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 eq)
    
  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Dissolution: Dissolve 10 mmol of substrate in 50 mL of DCM. Cool to 0°C in an ice bath.

  • Base Addition: Add TEA (15 mmol) dropwise. Stir for 10 minutes.

  • Reagent Addition: Add Boc

    
    O (11 mmol) dissolved in 10 mL DCM dropwise over 20 minutes. Note: Gas evolution (CO
    
    
    
    ) may occur.
  • Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The amine spot (low R

    
    , stains with ninhydrin) should disappear.
    
  • Workup: Wash with 1M citric acid (removes unreacted amine/TEA), then saturated NaHCO

    
    , then brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Yield: Expect >90% yield of a white/off-white solid.

Phase 2: Functionalization of the Hydroxyl Group

Choose the pathway matching your target derivative.

Option A: Activation for Substitution (Mesylation)

Best for creating a leaving group for SN2 displacement.

  • Setup: Dissolve N-Boc intermediate (5 mmol) in anhydrous DCM (25 mL) under N

    
    . Cool to 0°C.
    
  • Addition: Add TEA (1.5 eq). Slowly add Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Kinetics: Stir at 0°C for 30 min, then RT for 1 hour.

  • Critical Check: Avoid prolonged reaction times or heating, which can lead to elimination (formation of the allyl ether).

  • Workup: Quench with cold water. Extract with DCM. The mesylate is often unstable on silica; use immediately or crystallize.

Option B: Stereochemical Inversion (Mitsunobu Reaction)

Best for converting the secondary alcohol to an ester with inverted chirality (Walden inversion).

  • Reagents: Triphenylphosphine (PPh

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Carboxylic Acid (e.g., Benzoic acid, 1.5 eq).
    
  • Sequence: Dissolve N-Boc intermediate, PPh

    
    , and the acid in anhydrous THF. Cool to 0°C.
    
  • Addition: Add DIAD dropwise. The solution will turn yellow.

  • Reaction: Stir at RT overnight.

  • Purification: This reaction generates PPh

    
    O byproduct. Remove via column chromatography (EtOAc/Hexane gradient).
    
Phase 3: Deprotection (Restoring the Amine)

Objective: Removal of the Boc group without hydrolyzing the new ester/ether linkage.

Protocol:

  • Acidolysis: Dissolve the functionalized intermediate in DCM (10 mL/g).

  • Reagent: Add Trifluoroacetic acid (TFA) (ratio 1:4 v/v with DCM).

    • Alternative: For acid-sensitive esters, use 4M HCl in Dioxane.

  • Monitoring: Stir at RT for 1-2 hours. CO

    
     evolution indicates deprotection.
    
  • Neutralization (Crucial): Evaporate TFA/DCM. Redissolve residue in EtOAc and wash with saturated NaHCO

    
     until pH ~8. (Do not skip this if the free base is required).
    

Data Summary & Troubleshooting

ParameterStandard ValueTroubleshooting Notes
Boc Protection Yield 90-98%If low, ensure amine is free base (not HCl salt). Add extra TEA if salt is used.
Mesylation Stability < 24 hoursMesylates of secondary alcohols can eliminate to alkenes on silica gel.
Mitsunobu Color Yellow/OrangeIf solution turns colorless immediately, reagents may be wet. Use anhydrous THF.
Solubility ModerateThe final free amine is polar. Use polar organic solvents (EtOAc, DCM/MeOH) for extraction.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-Boc stability and deprotection conditions).

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(46), 9297-9365. (Discusses chemoselectivity of amines).
  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Master Organic Chemistry. (2019). "Reaction of Alcohols with Thionyl Chloride and SOCl2 Mechanism." Link

  • National Institutes of Health (NIH). "Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products." PMC. Link

Sources

Application

Application Note: Chemoselective Amine Protection Strategies for 1-(4-aminophenoxy)propan-2-ol

Executive Summary: The Bifunctional Challenge 1-(4-aminophenoxy)propan-2-ol represents a classic "bifunctional scaffold" challenge in medicinal chemistry. It contains two nucleophilic sites with distinct electronic profi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Challenge

1-(4-aminophenoxy)propan-2-ol represents a classic "bifunctional scaffold" challenge in medicinal chemistry. It contains two nucleophilic sites with distinct electronic profiles:

  • Aromatic Primary Amine (Aniline): Moderately nucleophilic, prone to oxidation, and the primary target for protection.

  • Secondary Aliphatic Alcohol: Less nucleophilic than aliphatic amines but capable of competing for electrophiles (O-acylation) under aggressive conditions.

This guide provides three validated, chemoselective protocols to protect the amine moiety while leaving the secondary alcohol free. The selection of the protecting group (PG) must be dictated by the downstream deprotection conditions required by your total synthesis strategy.

Strategic Decision Matrix
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Utility General synthesis, Acid-labile strategyHydrogenolysis-labile strategyBase-labile strategy (Orthogonal to Boc/Cbz)
Reagent Choice Boc₂O (Di-tert-butyl dicarbonate)Cbz-Cl or Cbz-OSuFmoc-OSu (Preferred over Fmoc-Cl)
Chemoselectivity High (Kinetic preference for N over O)Moderate (pH control critical)High (With OSu ester)
Deprotection TFA or HCl / DioxaneH₂ / Pd-C or HBr / AcOHPiperidine or DBU
Cost LowLowModerate

Strategic Workflow Visualization

The following decision tree assists in selecting the optimal protection route based on your synthetic roadmap.

ProtectionStrategy Start Start: 1-(4-aminophenoxy)propan-2-ol Decision Decision: Downstream Deprotection Requirement? Start->Decision RouteA Route A: Acid Labile (Standard) Decision->RouteA Requires Acid Cleavage RouteB Route B: Hydrogenolysis (Benzyl Esters present) Decision->RouteB Requires Neutral Cleavage RouteC Route C: Base Labile (Acid sensitive Linkers) Decision->RouteC Requires Base Cleavage BocProtocol Protocol 1: N-Boc Protection Reagent: Boc2O / MeOH Mechanism: Kinetic Control RouteA->BocProtocol CbzProtocol Protocol 2: N-Cbz Protection Reagent: Cbz-Cl / NaHCO3 Mechanism: Schotten-Baumann RouteB->CbzProtocol FmocProtocol Protocol 3: N-Fmoc Protection Reagent: Fmoc-OSu / NaHCO3 Mechanism: Active Ester Exchange RouteC->FmocProtocol

Figure 1: Strategic decision tree for selecting the appropriate amine protecting group.

Detailed Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection (Recommended)

Rationale: The reaction of aromatic amines with Boc₂O is significantly accelerated in alcoholic solvents (like methanol) due to hydrogen bond activation of the anhydride, a phenomenon not observed with the secondary alcohol. This kinetic differentiation ensures exclusive N-protection without the need for strong bases that might promote O-acylation.

Materials:

  • Substrate: 1-(4-aminophenoxy)propan-2-ol (1.0 equiv)

  • Reagent: Boc₂O (1.1 equiv)

  • Solvent: Methanol (Reagent Grade)

  • Base: None (or catalytic NaHCO₃ if acid traces are present)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-(4-aminophenoxy)propan-2-ol (10 mmol) in Methanol (30 mL). Note: The aniline derivative may be slow to dissolve; mild sonication helps.

  • Addition: Add Boc₂O (11 mmol, 2.4 g) in one portion at room temperature (20–25 °C).

  • Reaction: Stir the mixture at room temperature.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The aniline starting material (polar, UV active) should disappear within 2–4 hours.

    • Optimization: If the reaction is sluggish after 4 hours, heat to 40 °C. Avoid reflux to prevent thermodynamic O-Boc formation.

  • Workup: Evaporate the methanol under reduced pressure.

  • Purification: The residue is often pure enough. If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration to remove excess Boc₂O.

Expected Yield: >90% Key Analytical Signal:

  • 1H NMR: Appearance of a singlet at ~1.5 ppm (9H, t-butyl).

  • Absence: No downfield shift of the methine proton (CH-OH), confirming the alcohol is free.

Protocol 2: N-Cbz Protection (Schotten-Baumann Conditions)

Rationale: Benzyl chloroformate (Cbz-Cl) is highly reactive. To prevent O-acylation, the reaction is performed in a biphasic system where the nucleophilic amine reacts at the interface or in the aqueous phase, while the alcohol remains less reactive at controlled pH.

Materials:

  • Substrate: 1-(4-aminophenoxy)propan-2-ol (1.0 equiv)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.05 equiv)

  • Solvent: THF / Water (1:1 v/v)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate (10 mmol) in THF (20 mL). Add Water (20 mL) and NaHCO₃ (20 mmol, 1.68 g).

  • Cooling: Cool the biphasic mixture to 0 °C using an ice bath. Critical: Lower temperature suppresses O-acylation.

  • Addition: Add Cbz-Cl (10.5 mmol) dropwise over 15 minutes. Vigorous stirring is essential to disperse the reagent.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallization from Ethanol/Water is typically effective.

Troubleshooting: If O-acylation is observed (di-protected product), treat the crude mixture with K₂CO₃ in Methanol for 30 minutes. This selectively hydrolyzes the unstable carbonate (O-Cbz) while leaving the carbamate (N-Cbz) intact.

Protocol 3: N-Fmoc Protection (Using Fmoc-OSu)

Rationale: Using Fmoc-Chloride (Fmoc-Cl) often leads to di-protection because it is extremely electrophilic. The succinimide ester (Fmoc-OSu) is less reactive and highly chemoselective for primary amines over secondary alcohols.

Materials:

  • Substrate: 1-(4-aminophenoxy)propan-2-ol (1.0 equiv)

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • Solvent: Acetone / Water (1:1) or Dioxane / Water (1:1)

  • Base: NaHCO₃ (1.5 equiv)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (10 mmol) and NaHCO₃ (15 mmol) in a mixture of Acetone (25 mL) and Water (25 mL).

  • Addition: Add Fmoc-OSu (11 mmol) slowly as a solid or dissolved in a minimal amount of Acetone.

  • Reaction: Stir at room temperature for 4–6 hours. The suspension may clear and then precipitate the product.

  • Workup:

    • Evaporate the acetone.

    • Acidify the remaining aqueous suspension to pH 3 with 1M HCl.

    • Extract with Ethyl Acetate.[2]

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove N-hydroxysuccinimide (by-product).

Analytical Validation & Quality Control

To verify the success of the protection and ensuring the alcohol is free, compare the NMR shifts.

MoietyUnprotected Substrate (ppm)N-Protected Product (ppm)O-Protected Impurity (ppm)
Aromatic H (Ortho to N) ~6.6 (Upfield)~7.2–7.4 (Downfield shift due to amide EWG)~7.2–7.4
Methine (CH-OH) ~3.9–4.1~3.9–4.1 (Unchanged) >5.0 (Significant Downfield Shift)
NH Proton Broad singlet (variable)Sharp singlet ~9.0–9.5Sharp singlet

Visual Check:

  • TLC: The protected amine will move significantly higher (less polar) than the free amino-alcohol.

  • Ninhydrin Stain: The starting material stains red/purple. The product (carbamate) will generally not stain or stain very faintly after heating.

References

  • Boc Protection Kinetics: Vilaivan, T. "Alcoholic Solvents Speed up Boc Protection of Primary Aromatic Amines."[3] WuXi Biology Application Notes. Link

  • General Amine Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Chemoselectivity of Fmoc-OSu: "Fmoc-Protected Amino Groups." Organic Chemistry Portal. Link

  • Cbz Protection Protocols: "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis. Link

  • Synthesis of 1-(4-aminophenoxy)propan-2-ol derivatives: "1-(4-Aminophenoxy)-3-(alkyl)propane-2-ols as Building Blocks." ResearchGate. Link

Sources

Method

Application Note: Catalytic Reduction Synthesis of 1-(4-aminophenoxy)propan-2-ol

[1] Abstract This application note details the optimized protocol for the synthesis of 1-(4-aminophenoxy)propan-2-ol (CAS: 67952-93-6) via the catalytic hydrogenation of 1-(4-nitrophenoxy)propan-2-ol . This transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the optimized protocol for the synthesis of 1-(4-aminophenoxy)propan-2-ol (CAS: 67952-93-6) via the catalytic hydrogenation of 1-(4-nitrophenoxy)propan-2-ol . This transformation is a critical intermediate step in the manufacturing of beta-adrenergic blocking agents (e.g., Metoprolol analogues) and high-performance polymers.

The guide addresses the primary challenges of this synthesis: chemoselectivity (preserving the ether linkage and secondary alcohol), reaction safety (managing the exothermic nitro-reduction), and impurity control (minimizing hydroxylamine accumulation). We present a robust batch protocol using 5% Pd/C, validated for high yield (>98%) and purity (>99% HPLC).

Introduction & Reaction Mechanism[1][2]

Chemical Context

The target molecule, 1-(4-aminophenoxy)propan-2-ol, is an amino-ether-alcohol. The precursor, 1-(4-nitrophenoxy)propan-2-ol, is typically synthesized by the base-catalyzed ring-opening of propylene oxide with 4-nitrophenol.

The subsequent reduction of the nitro group (


) to the amine (

) must be performed under conditions that prevent:
  • Hydrogenolysis: Cleavage of the aryl-alkyl ether bond.

  • Dehydration: Elimination of the secondary hydroxyl group.

  • Ring Saturation: Over-reduction of the aromatic ring (typically requires higher pressures/Rh catalysts, but is a risk).

Mechanistic Pathway

The reduction proceeds through the Haber mechanism. The rate-limiting step is often the reduction of the hydroxylamine intermediate. Accumulation of the arylhydroxylamine is a significant safety hazard due to its thermal instability.

Figure 1: Reaction pathway highlighting the critical hydroxylamine intermediate. Proper H2 mass transfer is essential to push the "Slow" step and prevent dimer formation.

Experimental Protocol (Batch Hydrogenation)

Materials & Equipment
  • Precursor: 1-(4-nitrophenoxy)propan-2-ol (Purity >98%).

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Evonik Noblyst® or Johnson Matthey equivalent). Note: Water-wet catalyst is mandatory to prevent ignition of solvent vapors.

  • Solvent: Methanol (HPLC Grade). Rationale: High H2 solubility and excellent solubility for both nitro-precursor and amino-product.

  • Reactor: 316SS Autoclave (e.g., Parr Instrument) with gas entrainment impeller.

Step-by-Step Procedure
StepActionTechnical Rationale
1 Loading Charge the autoclave with 1.0 eq Nitro-precursor and 10 vol Methanol.
2 Catalyst Addition Add 5 wt% of Pd/C (50% wet) relative to substrate mass. Example: 100g substrate -> 5g wet catalyst.
3 Inerting Seal reactor. Purge with Nitrogen (

) 3x to 5 bar.
4 H2 Purge Purge with Hydrogen (

) 3x to 5 bar.
5 Reaction Pressurize to 5 bar (0.5 MPa) with

. Heat to 50°C . Stir at 800-1000 RPM .
6 Monitoring Monitor

uptake. Reaction is complete when uptake ceases (approx 2-4 hours).
7 Workup Cool to 25°C. Vent

. Purge with

. Filter catalyst over Celite/diatomaceous earth.
8 Isolation Concentrate filtrate under vacuum (40°C). Product often crystallizes upon cooling or addition of water anti-solvent.
Critical Process Parameters (CPPs)
ParameterRangeImpact of Deviation
Temperature 40°C - 60°C>60°C: Risk of ether cleavage and ring reduction. <40°C: Slow kinetics, hydroxylamine accumulation.
Pressure 3 - 10 barLow: Slow rate, potential for azo-dimer formation. High: Generally safe, but unnecessary equipment strain.
Agitation >800 RPMLow: Poor gas-liquid mass transfer (

). Leads to H2 starvation and impurity formation.

Process Optimization & Troubleshooting

Catalyst Selection

While Raney Nickel is a cheaper alternative, Pd/C is preferred for this specific application.

  • Pd/C: Operates at lower temperatures (50°C vs 80-100°C for Ni), reducing the thermal stress on the ether bond.

  • Raney Ni: Requires higher pH and temperature, which can promote side reactions with the secondary alcohol.

Impurity Profile

If the reaction stalls or impurities appear, consult the workflow below:

Figure 2: Troubleshooting logic for common hydrogenation deviations.

Analytical Validation (HPLC)

To ensure the protocol's success, the product must be validated against the following specifications.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 210 nm and 254 nm.

Expected Retention Times (RT):

  • 1-(4-aminophenoxy)propan-2-ol: ~3.5 min (Polar amine elutes early).

  • 1-(4-nitrophenoxy)propan-2-ol: ~8.2 min (Late eluter).

  • Bis-azo impurity: ~12.0 min.

Safety Directives

  • Hydrogenation Risks: Hydrogen has a wide flammability range (4-75%). Ensure all equipment is grounded. Use Type D (Antistatic) bags for catalyst handling.

  • Catalyst Handling: Dry Pd/C is pyrophoric. ALWAYS keep the catalyst wet. Add catalyst to the reactor before the solvent or as a slurry to avoid static sparks igniting solvent vapors.

  • Exotherm Control: The reduction of nitro groups releases ~550 kJ/mol. In large scale (>1kg), dose H2 slowly or use a semi-batch feed of the nitro compound to control heat evolution.

References

  • General Nitro Reduction: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." Industrial Scale Suspension Hydrogenation of Fine Chemicals. Wiley-VCH, 2021.
  • Specific Synthesis (Patent): "Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane."[1][2] CN102391135A. (Demonstrates Pd/C reduction of phenoxy-propanol derivatives).

  • Kinetics & Mechanism: Corma, A., et al. "Chemoselective hydrogenation of nitro compounds." Nature Protocols, 2008.

  • Catalyst Safety: "Handling Guidelines for Noblyst® Catalysts." Evonik Industries.

Sources

Application

Application Note: Kinetic Characterization of Epoxy Curing with 1-(4-aminophenoxy)propan-2-ol

This Application Note is designed for researchers in materials science and pharmaceutical formulation who require high-precision kinetic data for epoxy systems involving hydroxyl-functionalized aromatic amines. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and pharmaceutical formulation who require high-precision kinetic data for epoxy systems involving hydroxyl-functionalized aromatic amines.

Executive Summary & Chemical Context

This guide provides a rigorous protocol for characterizing the curing kinetics of epoxy resins (specifically DGEBA) with 1-(4-aminophenoxy)propan-2-ol (APP).

Unlike standard aliphatic amine hardeners, APP presents a unique kinetic profile due to its hybrid structure:

  • Aromatic Primary Amine: The phenyl ring reduces nucleophilicity compared to aliphatic amines, generally requiring higher cure temperatures.

  • Pendant Hydroxyl Group: The secondary hydroxyl on the propyl chain acts as an internal autocatalyst . It facilitates epoxy ring opening via hydrogen bonding, significantly altering the reaction order compared to non-hydroxylated analogs.

Trans-disciplinary Insight: While primarily a polymer curing agent, APP is structurally homologous to intermediates used in beta-blocker synthesis and antibody-drug conjugate (ADC) linkers. The kinetic profiling methods described here (DSC, Model Fitting) are directly transferable to stability studies of amine-based drug formulations.

Mechanistic Theory

To model this reaction accurately, one must move beyond simple


-order kinetics. The reaction follows an autocatalytic mechanism  where the hydroxyl groups (both inherent in APP and formed during the reaction) stabilize the transition state.[1][2]
Reaction Pathway Visualization

ReactionMechanism Epoxy Epoxy Resin (Oxirane Ring) Complex Transition State (H-Bond Stabilized) Epoxy->Complex Diffusion Amine APP Hardener (Primary Amine + OH) Amine->Complex Nucleophilic Attack Product Crosslinked Network (Tertiary Amine + New OH) Complex->Product Ring Opening Product->Complex Autocatalysis (New OH feeds back)

Figure 1: Autocatalytic reaction mechanism. The red dashed line represents the acceleration of the reaction by hydroxyl groups generated in situ.

The Mathematical Model: Kamal-Sourour

For this specific chemistry, the Kamal-Sourour model is the gold standard for isothermal kinetics, as it accounts for both the initial reaction rate (


) and the autocatalytic rate (

):

[2]
  • 
    : Degree of conversion (0 to 1).
    
  • 
    : Rate constant catalyzed by external impurities/initial OH.
    
  • 
    : Rate constant catalyzed by reaction products (autocatalysis).
    
  • 
    : Reaction orders.
    

Experimental Protocol

Materials & Stoichiometry
  • Resin: DGEBA (Diglycidyl ether of bisphenol A), EEW

    
     185-190 g/eq.
    
  • Hardener: 1-(4-aminophenoxy)propan-2-ol (MW

    
     167.2  g/mol ).
    
    • Note: APP has 2 active amine hydrogens.

    • Stoichiometry: Mix at a 1:1 ratio of Amine Hydrogen to Epoxy Equivalent .

    • Calculation:

      
      . (Amine EW = MW / 2).
      
Workflow Diagram

Workflow Prep 1. Sample Preparation Mix DGEBA + APP (Stoichiometric) Degas @ 25°C (Vacuum) DSC_Dyn 2. Dynamic DSC Scan Rates: 5, 10, 15, 20 °C/min Range: 30°C to 300°C Prep->DSC_Dyn DSC_Iso 3. Isothermal DSC Scan Select T based on Dynamic Peak (e.g., 140, 150, 160, 170°C) DSC_Dyn->DSC_Iso Determine T_onset & T_peak Analysis 4. Data Processing Integration -> Conversion (α) Model Fitting (Kamal-Sourour) DSC_Dyn->Analysis Kissinger Plot (Ea) DSC_Iso->Analysis

Figure 2: Experimental workflow for kinetic characterization.

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Weighing: Weigh the epoxy resin and APP into a glass vial. Accuracy

    
     mg is required.[3]
    
  • Mixing: If APP is solid, gently heat the mixture (approx. 40-50°C) to melt APP into the resin. Stir until optically clear. Do not overheat , as reaction will initiate.

  • Degassing: Place in a vacuum desiccator for 10-15 mins to remove air bubbles.

  • Pan Loading: Transfer 5-10 mg of sample into Hermetic Aluminum DSC pans . Seal immediately.

Phase 2: Non-Isothermal (Dynamic) DSC

Purpose: To estimate Activation Energy (


) and determine the reaction window.
  • Equilibrate at 30°C.

  • Ramp to 300°C at four distinct rates: 5, 10, 15, and 20 °C/min .

  • Identify the peak exotherm temperature (

    
    ) for each rate.
    
Phase 3: Isothermal DSC

Purpose: To determine reaction rate constants (


) and orders (

).
  • Select 4 temperatures based on Dynamic results (typically

    
    ). Recommended: 140°C, 150°C, 160°C, 170°C  (assuming typical aromatic amine reactivity).
    
  • Rapid Ramp: Heat empty cell to target

    
    .
    
  • Load Sample: Quickly introduce the sample pan (or use an autosampler with rapid insertion).

  • Hold: Maintain

    
     until heat flow returns to baseline (approx. 60-120 mins).
    

Data Analysis & Calculation

A. Activation Energy ( ) via Kissinger Method

Using data from Phase 2 (Dynamic DSC), plot


 vs 

.


  • Slope =

    
    
    
  • 
     = 8.314 J/mol[3]·K
    
B. Kamal-Sourour Model Fitting

Using data from Phase 3 (Isothermal DSC):

  • Calculate Conversion (

    
    ): 
    
    
    
    
    Where
    
    
    is the partial area integration at time
    
    
    .
  • Calculate Rate (

    
    ):  Derive the conversion curve with respect to time.
    
  • Non-Linear Regression: Fit the experimental

    
     vs. 
    
    
    
    curves to the Kamal-Sourour equation (Sec 2) to solve for
    
    
    .
Expected Data Format
ParameterUnit140°C150°C160°C170°C
k₁ (Initial Rate) min⁻¹ValueValueValueValue
k₂ (Autocatalytic) min⁻¹ValueValueValueValue
m (Order 1) -~0.5~0.5~0.5~0.5
n (Order 2) -~1.5~1.5~1.5~1.5
R² (Fit Quality) ->0.98>0.98>0.98>0.98

Note: For hydroxyl-accelerated systems,


 is typically 10-50x larger than 

.

Troubleshooting & Validation

  • Vitrification Check: If the reaction rate drops to zero before

    
    , the material has vitrified (entered a glassy state).
    
    • Solution: Ensure

      
       (infinite glass transition temp of the fully cured system). If 
      
      
      
      is too low, use the Diffusion-Controlled Model (Chern-Poehlein modification).
  • Etherification: At very high temperatures (>180°C), the hydroxyl group on APP may react with epoxy (etherification), deviating from the amine-epoxy model.

    • Validation: Verify using FTIR.[2][4][5] Look for the disappearance of the Ether band (

      
      ) relative to the Amine band.
      

References

  • Kamal, M. R., & Sourour, S. (1973). Kinetics and Thermal Characterization of Thermoset Cure. Polymer Engineering & Science.

  • Kissinger, H. E. (1957). Reaction Kinetics in Differential Thermal Analysis. Analytical Chemistry.

  • Vyazovkin, S. (2020). Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Molecules.

  • Pascault, J. P., & Williams, R. J. J. (1990). Glass transition temperature versus conversion relationships for thermosetting polymers. Journal of Polymer Science Part B: Polymer Physics.

  • Prime, R. B. (1973). Differential Scanning Calorimetry of the Epoxy Cure Reaction. Polymer Engineering & Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Reaction Mixtures Containing p-Aminophenol

Welcome to the technical support hub for scientists and researchers facing the common yet critical challenge of removing unreacted p-aminophenol from their product mixtures. This guide provides in-depth, experience-drive...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for scientists and researchers facing the common yet critical challenge of removing unreacted p-aminophenol from their product mixtures. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions, with a focus on the synthesis of paracetamol (acetaminophen) as a primary example.

Introduction: The Challenge of p-Aminophenol Removal

p-Aminophenol (PAP) is a vital intermediate in the synthesis of numerous pharmaceuticals, most notably paracetamol.[1][2] However, due to its reactivity and physical properties, residual PAP often contaminates the crude product. Its presence is problematic not only because it represents an impurity, but also due to its potential for oxidation, which can impart undesirable color to the final product, and its documented nephrotoxicity.[3] Effective removal is therefore a non-negotiable step in achieving a high-purity active pharmaceutical ingredient (API).

This guide is structured to help you diagnose purification issues and select the most effective strategy for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: My crude product is pink/brown. Is this due to unreacted p-aminophenol?

A1: Yes, this is highly likely. p-Aminophenol is susceptible to air oxidation, forming highly colored quinone-imine structures. Even trace amounts of unreacted PAP can lead to significant discoloration of the crude product, which is a primary visual indicator of its presence.[4] The color intensity often correlates with the amount of PAP impurity.

Q2: What is the most common and straightforward method for removing p-aminophenol from a paracetamol synthesis?

A2: Recrystallization is the most widely used and generally effective technique for this specific purification.[1] The principle relies on the differential solubility of paracetamol and p-aminophenol in a given solvent at different temperatures. Paracetamol is significantly more soluble in hot water than in cold water, while p-aminophenol has a different solubility profile. By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, purer crystals of paracetamol will form, leaving the more soluble PAP and other impurities in the mother liquor.[1][5][6]

Q3: Can I use an acid or base wash (extraction) to remove p-aminophenol?

A3: This is a chemically sound approach based on p-aminophenol's amphoteric nature. The amino group (pKa ~5.5) can be protonated in an acidic solution (pH < 4), and the phenolic hydroxyl group (pKa ~10.3) can be deprotonated in a basic solution (pH > 11).

  • Acid Wash: Washing an organic solution of your crude product with a dilute acid (e.g., 1M HCl) will convert PAP into its water-soluble hydrochloride salt, which will partition into the aqueous phase. However, your desired product (e.g., paracetamol) must be stable to these acidic conditions and have low solubility in the aqueous acid.

  • Base Wash: Similarly, washing with a dilute base (e.g., 1M NaOH) will form the water-soluble sodium phenoxide salt of PAP. This is often very effective but carries a significant risk: amides like paracetamol can be hydrolyzed under basic conditions, especially if heated. This method should be performed quickly and at low temperatures.

Q4: Are there specialized reagents that can specifically target and remove p-aminophenol?

A4: Yes, this is an advanced technique known as scavenging. Solid-supported scavenger resins, such as aldehyde resins, can be used. These resins react selectively with the primary amine group of p-aminophenol to form an imine, covalently bonding the impurity to the solid support.[7] The resin can then be simply filtered off. This method is highly efficient for removing trace amounts of amine impurities and is amenable to high-throughput and automated purification platforms.[7][8]

Method Selection Guide

Choosing the right purification strategy depends on the scale of your reaction, the purity requirements, and the properties of your desired product.

dot digraph "Purification_Method_Selection" { graph [fontname = "Arial", rankdir="TB", size="7.6,7.6", maxwidth="760px"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Crude Product Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

tlc_check [label="TLC shows significant\n p-aminophenol spot?"]; color_check [label="Product is highly colored?"];

recrystallization [label="Primary Method:\nRecrystallization", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Consider Liquid-Liquid\nExtraction (pH swing)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="High Purity Needed:\nColumn Chromatography", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; scavenging [label="Trace Impurities or\nHigh-Throughput Needed:\nScavenger Resin", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

post_purif_check [label="Post-Purification Check:\n(TLC, mp, NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> tlc_check; tlc_check -> recrystallization [label="Yes, major impurity"]; tlc_check -> color_check [label="Yes, minor impurity"]; color_check -> recrystallization [label="Yes"]; color_check -> scavenging [label="No, but purity is critical"];

recrystallization -> post_purif_check;

sub_optimal [label="Recrystallization\ninsufficient?"]; recrystallization -> sub_optimal [style=dashed];

sub_optimal -> extraction [label="Product is stable\nto acid/base"]; sub_optimal -> chromatography [label="Product is unstable\nor co-crystallizes"];

extraction -> post_purif_check; chromatography -> post_purif_check; scavenging -> post_purif_check; } enddot Caption: Decision tree for selecting a p-aminophenol purification method.

Troubleshooting Guides & Detailed Protocols

Guide 1: Optimizing Recrystallization of Paracetamol

Problem: Low recovery or poor purity after recrystallization.

Causality: The success of recrystallization hinges on exploiting the solubility difference between the product and the impurity. Common failures result from using too much solvent, cooling the solution too quickly, or inefficient filtration.

Protocol: High-Recovery Recrystallization of Paracetamol

  • Solvent Selection: While water is standard, a mixed solvent system can sometimes offer better selectivity. For paracetamol, a 50:50 water/ethanol mixture can be effective.[9]

  • Dissolution: Place your crude paracetamol in an Erlenmeyer flask. Add the minimum amount of boiling solvent (e.g., water) dropwise while constantly swirling and heating (a steam bath is ideal) until all the solid just dissolves.[5][6] Adding excessive solvent is the most common cause of low yield.

  • Decolorization (Optional but Recommended): If the solution is colored, add a small amount (1-2% of your product's mass) of activated charcoal.[9][10] Boil the solution for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[6] This step must be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[4][5][12]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to rinse away the impurity-rich mother liquor. Do not use room temperature solvent, as it will dissolve some of your product.

  • Drying: Allow the crystals to dry completely. Air drying or using a vacuum oven at a modest temperature is recommended.

Self-Validation:

  • Visual: The final product should be white and crystalline.[11]

  • TLC: Run a TLC of the crude material, the mother liquor, and the final crystals. The final product should show a single spot, while the mother liquor should be enriched with the p-aminophenol spot.

  • Melting Point: Pure paracetamol has a sharp melting point of 169-170.5°C.[5] A broad or depressed melting point indicates the presence of impurities.

Guide 2: Purification by Column Chromatography

Problem: Recrystallization and extraction are ineffective, possibly due to co-crystallization or similar acid/base properties of the product and impurity.

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[13] p-Aminophenol is quite polar and will adhere strongly to silica gel. A sufficiently polar solvent system is needed to elute both it and the typically polar product (e.g., paracetamol).

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (SiO₂) is the standard choice for separating polar compounds like p-aminophenol.[14]

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system where the product and impurity have different retention factors (Rf) on a TLC plate.

    • Start with a relatively non-polar system like 50% ethyl acetate in hexane and gradually increase the polarity.[15]

    • A common system for separating moderately polar compounds is a gradient of methanol in dichloromethane (e.g., 1-5% MeOH in DCM).[15]

    • TLC Analysis: Spot your crude mixture on a silica TLC plate and develop it in various test solvents. The ideal system will show good separation between the spot for your product and the spot for p-aminophenol, with Rf values between 0.2 and 0.5.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading the Sample: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column. This "dry loading" method typically yields better resolution than loading a liquid solution.

  • Elution: Begin running the solvent through the column. Start with the least polar solvent mixture identified during TLC analysis. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (gradient elution) to first elute the less polar components, followed by your product, and finally the highly polar p-aminophenol.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Data Presentation: Solvent Properties

For effective separation, understanding solvent properties is crucial.

Purification MethodSolventBoiling Point (°C)Key Property for Separation
Recrystallization Water100Excellent solvent for paracetamol at high temp, poor at low temp.[5]
Ethanol78Good solvent for many organics; often used in a mix with water.[9]
Extraction Toluene111Water-immiscible organic solvent for dissolving crude product.[16][17]
Diethyl Ether35Good organic solvent, but highly volatile and flammable.[18][19]
Chromatography Hexane69Non-polar mobile phase component.[15]
Ethyl Acetate77Medium-polarity mobile phase component.[15]
Dichloromethane40Polar mobile phase component, good solvent for many compounds.[15]
Methanol65Highly polar mobile phase component, used to elute polar compounds.[15]

References

  • Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. [Link]

  • University of Missouri–St. Louis. (n.d.). Synthesis of Acetaminophen. [Link]

  • Google Patents. (2021). CN112500309A - Purification method of acetaminophen crude product.
  • Santa Monica College. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]

  • Besara, T., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1903. [Link]

  • Google Patents. (1998). EP0633874B1 - Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol.
  • Google Patents. (1974).
  • Wang, Z., et al. (2023). Multistep Synthesis of Paracetamol in Continuous Flow. Organic Process Research & Development. [Link]

  • Google Patents. (1984).
  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). [Link]

  • Google Patents. (1985).
  • Google Patents. (1989). US4870209A - Process for purifying crude 4-aminophenol.
  • Google Patents. (1981).
  • Google Patents. (1981). EP0041837A1 - Process for the purification of p-aminophenol. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. [Link]

  • SpringerLink. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Thieme Chemistry. (n.d.). Covalent Scavengers for Primary and Secondary Amines. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. [Link]

  • GATE Energy. (2014). H2S Scavenging: Amine Systems. [Link]

  • Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Solubility of Things. (n.d.). 4-Aminophenol. [Link]

  • PubChem. (n.d.). 4-Aminophenol. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • ACS Omega. (2024). New Trends for Hydrogen Sulfide Scavenging Using Natural Compounds as Biogenic Amines. [Link]

  • Journal of Chemical & Engineering Data. (2020). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. [Link]

  • National Center for Biotechnology Information. (2024). Evaluating Diethylamine and Triethylamine as Alternative Amine-Based H2S Scavengers for Safe and Efficient Drilling in Sour Conditions. [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. [Link]

  • ResearchGate. (n.d.). Covalent Scavengers for Primary and Secondary Amines. [Link]

  • ACS Publications. (1984). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. [Link]

Sources

Optimization

Preventing oxidation of 1-(4-aminophenoxy)propan-2-ol

Ticket ID: AP-OX-001 Status: Open Priority: Critical Subject: Prevention of Oxidative Degradation in Electron-Rich Aromatic Amines Executive Summary You are likely experiencing rapid discoloration (yellowing to dark brow...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AP-OX-001 Status: Open Priority: Critical Subject: Prevention of Oxidative Degradation in Electron-Rich Aromatic Amines

Executive Summary

You are likely experiencing rapid discoloration (yellowing to dark brown) of 1-(4-aminophenoxy)propan-2-ol . This is not a simple "shelf-life" issue; it is a chemically driven cascade inherent to electron-rich anilines. The presence of the alkoxy group at the para position significantly increases the electron density on the aromatic ring, lowering the oxidation potential and making the amine moiety hyper-reactive toward atmospheric oxygen [1, 10].

This guide provides the mechanistic root cause, a self-validating storage protocol, and a "rescue" workflow for degraded material.

Module 1: The Mechanism (Why is this happening?)

The molecule 1-(4-aminophenoxy)propan-2-ol contains a primary aromatic amine (aniline) coupled with an electron-donating alkoxy group. This combination creates a "push-pull" electronic system that makes the amine lone pair highly susceptible to Single Electron Transfer (SET) oxidation.

The Oxidation Cascade:

  • Initiation: Atmospheric oxygen abstracts an electron from the nitrogen lone pair, forming a radical cation.

  • Propagation: These radicals are highly reactive. They can dimerize to form azo linkages (-N=N-) or polymerize into complex, conjugated systems (aniline blacks).

  • Chromophore Formation: Even trace amounts (<0.1%) of these conjugated impurities absorb light strongly in the visible spectrum, causing the sample to appear tan or brown [2, 18].

Visualizing the Pathway

The following diagram illustrates the degradation pathway you are fighting against.

OxidationMechanism Start 1-(4-aminophenoxy) propan-2-ol (Colorless) Radical Radical Cation Intermediate Start->Radical -e⁻ Oxygen Atmospheric O2 (Initiator) Oxygen->Start SET Oxidation Dimer Hydrazine/Azo Dimers Radical->Dimer Coupling Polymer Polyaniline-like Oligomers (Brown/Black) Dimer->Polymer Polymerization

Figure 1: The oxidative cascade of electron-rich anilines. Note that the formation of colored oligomers is irreversible.

Module 2: Prevention Protocols (Storage & Handling)

To prevent oxidation, you must break the "Fire Triangle" of chemical degradation: Oxygen, Light, and Heat .

The "Gold Standard" Storage Matrix

Follow this matrix to maximize shelf life.

ParameterStandard Practice (Risk: High)Tech Center Recommended (Risk: Low) Mechanism of Protection
Atmosphere Air (Headspace)Argon Sparge & Pad Argon is heavier than air and creates a blanket over the solid, unlike Nitrogen which mixes more easily [12].
Container Clear Glass/PlasticAmber Glass + Parafilm Blocks UV light which catalyzes radical formation [13].
Temperature Room Temp (25°C)-20°C (Freezer) Arrhenius equation: Lowering temp by 10°C roughly halves the reaction rate.
State Free BaseHCl Salt Protonating the amine lone pair (

) removes the electron source for oxidation [6, 7].
Protocol: Creating the "Salt Shield"

If your application allows, converting the free base to the Hydrochloride (HCl) salt is the single most effective stabilization method.

  • Dissolve 1-(4-aminophenoxy)propan-2-ol in minimal dry Ethanol or Isopropanol.

  • Slowly add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl).

  • The salt should precipitate. If not, add Diethyl Ether to induce precipitation.

  • Filter, wash with Ether, and dry under vacuum.

    • Result: The resulting salt is shelf-stable for years compared to weeks for the free base [5, 17].

Module 3: Troubleshooting (FAQ)

Q: My sample has turned a light tan color. Is it ruined? A: Not necessarily. The color comes from surface oxidation products (impurities) that have high extinction coefficients. Often, the bulk material is still >98% pure.

  • Action: Perform a simple wash.[1] Triturate the solid with a non-polar solvent like cold Hexane or Toluene. The oxidized impurities are often more soluble in organic solvents than the pure crystalline amine.

Q: Can I keep stock solutions in DMSO or Water? A: No. In solution, molecular mobility increases, accelerating radical coupling.

  • DMSO: DMSO can act as a mild oxidant itself over time. Use fresh.

  • Water:[1][2] If aqueous use is required, add an antioxidant like Sodium Ascorbate (1 mM) or Sodium Bisulfite to the buffer [15]. These act as "sacrificial reductants," scavenging oxygen before it attacks the amine.

Q: I see a new peak in my LC-MS at [M-2] or [2M-2]. What is it? A:

  • [M-2]: Likely the imine or quinone-type intermediate (loss of 2 protons/electrons).

  • [2M-2]: This is the azo-dimer (coupling of two molecules). This confirms oxidative degradation is occurring [1, 3].

Module 4: Rescue Operations (Purification)

If your material is heavily oxidized (dark brown/black), recrystallization alone may fail because the impurities can co-precipitate. Use this Acid-Base Rescue Protocol to chemically separate the amine from its oxidized byproducts.

The Logic

Oxidized oligomers (polyanilines) are often neutral or less basic than the primary amine. By lowering the pH, we force the target amine into water (as a salt), leaving the "tar" in the organic layer.

Step-by-Step Rescue Protocol
  • Dissolution: Dissolve the impure brown solid in 1M HCl (aqueous). The solution will likely be dark.

  • Wash (The Critical Step): Extract the aqueous acid layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) 3 times.

    • Observation: The organic layer will take up the brown/yellow color (impurities). The aqueous layer should become lighter.

  • Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10.

    • Observation: The product will precipitate or the solution will turn cloudy (regeneration of free base).

  • Extraction: Extract the now-basic aqueous layer with DCM (3x).

  • Drying: Dry the combined DCM layers over Sodium Sulfate (

    
    ), filter, and evaporate.
    
Purification Workflow Diagram

PurificationProtocol Impure Oxidized Sample (Brown Solid) AcidStep Dissolve in 1M HCl (Target becomes Water Soluble) Impure->AcidStep WashStep Wash with EtOAc (Discard Organic Layer) AcidStep->WashStep Remove Neutral Tars BaseStep Basify Aqueous Layer (pH > 10 with NaOH) WashStep->BaseStep Aqueous Phase Only ExtractStep Extract into DCM (Target returns to Organic) BaseStep->ExtractStep Final Evaporate & Dry (Pure White Solid) ExtractStep->Final

Figure 2: Acid-Base "Rescue" extraction workflow for removing oxidized impurities.

References
  • Vertex AI Search. (2024). Oxidation of Secondary and Primary Amines. University of Mustansiriyah. Link

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Link

  • Royal Society of Chemistry. (2002). Theoretical study of the oxidation mechanism of aromatic amines. Perkin Transactions 2. Link

  • NIH. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines. Link

  • LookChem. (2024). Purification of Aniline and Derivatives. Link

  • Chemistry Steps. (2024). Reactions of Aniline and Basicity. Link

  • NOAA. (2024). Amines, Aromatic - Chemical Reactivity. CAMEO Chemicals.[1][2] Link

  • ResearchGate. (2025). Purification and reconstruction of the activity of aniline dioxygenases. Link

  • Organic Chemistry Portal. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Link

  • BenchChem. (2024).[3] Preventing oxidation of the aniline group during complexation. Link

  • MDPI. (2024). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Link

  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation. Link

  • NIH PubChem. (2024). 4-Aminophenol Stability Data. Link

  • ResearchGate. (2025). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Link

  • NIH. (2024). Diverse N-Oxidation of Primary Aromatic Amines Controlled by Engineered P450. Link

  • Carl Roth. (2024).[3][4] Safety Data Sheet: 4-Aminophenol. Link

  • Loba Chemie. (2016).[1] 4-AMINOPHENOL Extra Pure MSDS. Link

  • Wikipedia. (2024).[3] 4-Aminophenol Chemical Properties. Link

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Aryloxypropanolamine Synthesis

Current Status: Operational Topic: Troubleshooting Regioselectivity in Aminophenoxy Propanol (Beta-Blocker) Synthesis Ticket Priority: High (Impurity Control) System Overview: The Reaction Landscape The synthesis of aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Regioselectivity in Aminophenoxy Propanol (Beta-Blocker) Synthesis Ticket Priority: High (Impurity Control)

System Overview: The Reaction Landscape

The synthesis of aryloxypropanolamines (the core scaffold of


-blockers like Propranolol, Atenolol, and Bisoprolol) hinges on the nucleophilic ring-opening of an aryl glycidyl ether by an amine.

The critical quality attribute (CQA) is regioselectivity . The amine must attack the terminal carbon (


, less hindered) to form the active pharmaceutical ingredient (API). Attack at the internal carbon (

, more hindered) generates the "iso-alcohol" impurity, which is often difficult to separate and pharmacologically inactive.
Visualizing the Pathway

The following diagram maps the competing pathways and the critical control points (CCPs) where regioselectivity is determined.

ReactionLandscape Start Aryl Glycidyl Ether (Epoxide) Normal Normal Attack (C-gamma) Kinetic/Steric Control Start->Normal Basic Cond. Lewis Acid (Mild) Abnormal Abnormal Attack (C-beta) Thermodynamic/Electronic Control Start->Abnormal Strong Acid High Temp Amine Amine Nucleophile (R-NH2) Amine->Normal Amine->Abnormal API Target Aryloxypropanolamine (Secondary Alcohol) Normal->API Impurity Iso-Alcohol Impurity (Primary Alcohol) Abnormal->Impurity Dimer Bis-Alkylated Dimer (Impurity) API->Dimer Excess Epoxide

Figure 1: Reaction landscape showing the bifurcation between the desired steric pathway (Green) and the undesired electronic pathway (Red).

Troubleshooting Module: The Epoxide Opening

Issue A: "I am detecting significant levels of the iso-alcohol (branched) impurity."

Diagnosis: The reaction is shifting from steric control (


-like) to electronic control  (

-like). This occurs when the transition state develops significant carbocation character at the internal carbon, usually due to inadvertent acid catalysis or high temperatures.

Technical Explanation: Under neutral or basic conditions, the amine attacks the less hindered terminal carbon (Normal pathway). However, if the epoxide oxygen is protonated (by strong Brønsted acids) or strongly coordinated by hard Lewis acids, the C-O bond weakens. The internal carbon (


), being secondary and attached to an electron-donating phenoxy group, stabilizes the developing positive charge better than the terminal carbon, inviting nucleophilic attack.

Corrective Actions:

  • Check pH/Proton Source: Ensure no strong protic acids are present. The reaction should remain basic/neutral.

  • Switch to Mild Lewis Acids: While strong acids hurt regioselectivity, Metal Triflates have been proven to accelerate the reaction without compromising regioselectivity.

    • Recommendation: Use Calcium Triflate (

      
      ) .[1] It coordinates to the epoxide oxygen sufficiently to lower the activation energy but is not "hard" enough to induce a full carbocation shift.
      

Protocol: Calcium Triflate Catalyzed Aminolysis Based on Cepanec et al.[1]

  • Solvent: Acetonitrile (

    
    ).
    
  • Stoichiometry: 1.0 eq Epoxide : 1.0 eq Amine : 0.1-0.5 eq

    
    .
    
  • Conditions: Stir at Room Temperature (20-25°C).

  • Workup: The catalyst is water-soluble. Wash with water to remove calcium salts.

Data Comparison: Catalyst Effects on Regioselectivity

CatalystConditionsYield (%)Regioselectivity (Normal : Iso)Notes
None Reflux (MeOH)60-70%85 : 15Slow, requires heat (thermal degradation risk).

RT (

)
>90%>98 : 2 Recommended. Mild, high turnover.

Solvent-free85-95%95 : 5Good green alternative.
Strong Acid (

)
RTVariable60 : 40Avoid. Promotes internal attack.
Issue B: "The reaction is stalling, but heating it increases impurities."

Diagnosis: The amine nucleophile is likely too bulky (e.g., tert-butylamine) or the epoxide is sterically crowded. Heating overcomes the activation energy but promotes the thermodynamic (iso-alcohol) product and polymerization.

Corrective Actions:

  • Solvent Switch: Move from protic solvents (Methanol/Ethanol) to aprotic polar solvents (Acetonitrile or THF). Protic solvents solvate the amine (hydrogen bonding), reducing its nucleophilicity.

  • Concentration: Run the reaction at high concentration (solvent-free or minimal solvent) to increase collision frequency without adding thermal energy.

  • Catalyst: Use Zirconyl Triflate (

    
    )  or Yttrium Chloride (
    
    
    
    )
    if Calcium Triflate is ineffective. These are more potent Lewis acids that function well at room temperature.
Issue C: "I am seeing a 'Dimer' impurity (Bis-alkylation)."

Diagnosis: The product (secondary amine) is reacting with a second molecule of epoxide. This happens when the epoxide is in excess or the mixing is poor.

Corrective Actions:

  • Inverse Addition: Do not add the amine to the epoxide. Add the epoxide slowly to a solution of the amine.

  • Stoichiometry: Use a slight excess of the amine (1.2 - 1.5 eq). The unreacted amine is usually volatile and easier to remove than the dimer.

Troubleshooting Module: The Precursor (Ether Formation)

Note: If your starting material (Aryl Glycidyl Ether) is impure, the final step will fail.

Issue D: "My epoxide precursor contains chlorohydrin."

Diagnosis: Incomplete ring closure after the initial coupling of phenol and epichlorohydrin.

Corrective Actions:

  • Phase Transfer Catalysis (PTC): Use Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) in a biphasic system (Water/Toluene + NaOH).

  • Mechanism: The PTC transports the phenoxide ion into the organic phase where it attacks epichlorohydrin. The subsequent ring closure (elimination of HCl) requires base. Ensure the base (NaOH/KOH) is in excess (2-3 eq) to drive the ring closure to completion.

Diagnostic Workflow

Use this decision tree to identify the root cause of your synthesis failure.

TroubleshootingTree Start Identify Problem Q1 Is the impurity an Isomer or a Byproduct? Start->Q1 Isomer Regio-Isomer (Iso-alcohol) Q1->Isomer Same MW Byproduct Chemical Byproduct Q1->Byproduct Different MW Q2 Check Reaction pH Isomer->Q2 Q3 Identify Byproduct Type Byproduct->Q3 Acidic Acidic/Strong Lewis Acid Q2->Acidic Yes Basic Neutral/Basic Q2->Basic No Fix1 Action: Remove Acid Source. Switch to Ca(OTf)2. Acidic->Fix1 Fix2 Action: Lower Temp. Switch Solvent (MeOH -> MeCN). Basic->Fix2 Dimer Dimer (Bis-alkylated) Q3->Dimer Chloro Chlorohydrin Q3->Chloro Fix3 Action: Increase Amine Eq. Add Epoxide TO Amine. Dimer->Fix3 Fix4 Action: Check Precursor Purity. Use PTC for Ether Step. Chloro->Fix4

Figure 2: Diagnostic decision tree for isolating synthesis failures.

References

  • Cepanec, I., et al. (2003).[1] "Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides." Tetrahedron, 59(14), 2435-2439.

  • Azizi, N., & Saidi, M. R. (2005). "Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions." Canadian Journal of Chemistry, 83(5), 505-507.

  • Chini, M., Crotti, P., & Macchia, F. (1990). "Regiochemical control in the ring opening of epoxides with amines by metal salts." Journal of Organic Chemistry, 55, 4265.

  • Plé, G., et al. (2011). "Iron(III) trifluoroacetate catalyzed epoxide opening with amines."[2] Arkivoc, (xi), 148-156.

  • Gonçalves, S., et al. (2004). "Zirconyl triflate: a new and efficient catalyst for the aminolysis of epoxides." Tetrahedron Letters, 45(40), 7525-7527.

Sources

Optimization

Technical Support Center: Purification of 1-(4-aminophenoxy)propan-2-ol

The following technical guide details the optimization of recrystallization solvents for 1-(4-aminophenoxy)propan-2-ol (also referred to as 4-(2-hydroxypropoxy)aniline). This guide is structured for researchers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of recrystallization solvents for 1-(4-aminophenoxy)propan-2-ol (also referred to as 4-(2-hydroxypropoxy)aniline).

This guide is structured for researchers requiring high-purity intermediates for beta-blocker synthesis (e.g., Metoprolol, Betaxolol) or high-performance polymers.

Topic: Recrystallization Solvent Optimization & Troubleshooting Document ID: TS-REC-4AP2 Applicable CAS: 63683-94-3 (and related isomers)

Executive Summary: The Solubility Paradox

The molecule 1-(4-aminophenoxy)propan-2-ol presents a specific purification challenge due to its "amphiphilic" nature:

  • The Non-Polar Core: The phenyl ring requires lipophilic solvation (e.g., Toluene).

  • The Polar Termini: The primary amine (

    
    ) and secondary alcohol (
    
    
    
    ) groups create strong hydrogen bonding networks, necessitating polar protic solvents (e.g., IPA, Ethanol).

The Challenge: Solvents that dissolve the product well (Alcohols) often fail to reject the critical impurity p-Aminophenol (PAP) . Solvents that reject PAP (Toluene) often cause the product to "oil out" rather than crystallize.

Solvent Decision Matrix

Do not guess. Use this logic flow to select your solvent system based on your crude material's impurity profile.

RecrystallizationLogic Start Analyze Crude Purity (HPLC) HighPAP High p-Aminophenol (> 2.0%) Start->HighPAP Impurity Profile LowPAP Low p-Aminophenol (< 0.5%) Start->LowPAP TolueneSystem System A: Toluene (High Purity, Lower Yield) HighPAP->TolueneSystem Toluene rejects PAP ColorIssue Dark Brown/Black (Oxidation Tars) LowPAP->ColorIssue IPASystem System B: IPA / Heptane (High Yield, Moderate Purity) ColorIssue->IPASystem No CharcoalStep Add Activated Carbon + Sodium Dithionite ColorIssue->CharcoalStep Yes CharcoalStep->IPASystem

Figure 1: Solvent Selection Logic. Select System A for removing starting material (PAP); Select System B for maximizing yield once PAP is controlled.

Optimized Solvent Protocols

System A: The "Polishing" Method (Toluene)

Best For: Removing unreacted p-aminophenol and polar tars. Mechanism: 1-(4-aminophenoxy)propan-2-ol is moderately soluble in hot toluene but insoluble in cold. The critical impurity, p-aminophenol, is practically insoluble in Toluene, allowing it to be filtered off or left in the mother liquor.

Protocol:

  • Ratio: Use 6–8 mL of Toluene per 1 g of crude solid.

  • Dissolution: Heat to 85–90°C (near reflux).

    • Critical Check: If undissolved black solids remain, these are likely inorganic salts or polymerized tars. Hot filter immediately through a pre-warmed Celite pad.

  • Cooling (The Danger Zone): Cool slowly to 60°C.

    • Seeding: Add 0.5% wt/wt pure seed crystals at 65°C.

  • Crystallization: Agitate at 20°C for 2 hours, then chill to 0–5°C for 1 hour.

  • Isolation: Filter and wash with cold Toluene.

System B: The High-Yield Method (IPA / Heptane)

Best For: Bulk recovery when p-aminophenol is already low (<0.5%). Mechanism: Isopropyl Alcohol (IPA) breaks the hydrogen bonding network of the amino-alcohol. Heptane acts as the anti-solvent to force the lattice to form.

Protocol:

  • Dissolution: Dissolve 1 g of crude in 2 mL of IPA at 50°C.

  • Anti-Solvent Addition:

    • Maintain temperature at 50°C.

    • Add Heptane dropwise until the solution turns slightly turbid (cloud point) .[1]

    • Add approx. 0.5 mL of IPA to clear the turbidity (restore solution).

  • Crystallization: Cool slowly to room temperature with vigorous stirring.

    • Note: If an oil forms, reheat to 50°C and add 5% more IPA.

  • Isolation: Filter and wash with a 1:4 mixture of IPA:Heptane.

Troubleshooting Guide: "Oiling Out"

The most frequent failure mode for 1-(4-aminophenoxy)propan-2-ol is Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the compound separates as a supercooled liquid droplet before it can crystallize.

The Rescue Protocol

If your flask contains a bottom layer of oil instead of crystals:

OilingOutRescue Oil Oiled Out State Reheat 1. Reheat to Clear Solution (T > Cloud Point) Oil->Reheat Don't stir the oil! Seed 2. Seed at High Temp (5-10°C below clear point) Reheat->Seed Critical Step SlowCool 3. Controlled Cooling (10°C per hour) Seed->SlowCool Allow lattice growth

Figure 2: The Rescue Protocol for Oiled-Out Reactions.

Why this happens: The melting point of the solvated impurity/product mix is lower than the solvent's boiling point. The Fix:

  • Reheat the mixture until the oil dissolves completely into a single phase.

  • Scrub the walls of the flask with a glass rod to induce nucleation sites.

  • Seed with pure crystal at a temperature higher than where the oil previously formed.

  • Slow down: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Fast cooling promotes oiling.

Frequently Asked Questions (FAQ)

Q: My product is turning pink/brown during recrystallization. Why? A: This is oxidation of the aniline nitrogen.

  • Immediate Fix: Add 0.1% Sodium Dithionite (Sodium Hydrosulfite) to the recrystallization solvent (if using IPA/Water) or perform the Toluene recrystallization under a Nitrogen blanket.

  • Prevention: Degas your solvents by bubbling nitrogen through them for 10 minutes before use.

Q: Can I use Ethanol instead of IPA? A: Yes, but Ethanol is more polar. It will hold more of your product in solution (lower yield) and is less effective at rejecting the polar p-aminophenol impurity. IPA is preferred due to its steric bulk, which lowers solubility slightly, improving recovery.

Q: What is the target melting point? A: Pure 1-(4-aminophenoxy)propan-2-ol typically melts in the range of 96–98°C . If your MP is <90°C, you likely have significant solvent occlusion or p-aminophenol contamination.

Q: How do I remove the "Toluene smell" from the crystals? A: This molecule can form solvates. To remove Toluene:

  • Dry in a vacuum oven at 45°C for 12 hours.

  • If the smell persists, perform a "displacement wash": Rinse the filter cake with cold Cyclohexane (which displaces Toluene) and then dry. Cyclohexane is much easier to remove under vacuum.

Comparison Data

ParameterToluene System IPA / Heptane System Water (Anti-solvent)
Yield Moderate (65–75%)High (80–90%)High (85–95%)
PAP Removal Excellent PoorPoor
Color Removal GoodModeratePoor
Oiling Risk ModerateHigh Very High
Drying Speed Slow (High BP)FastSlow

References

  • Process for preparation of phenoxypropanol amines. (2010). World Intellectual Property Organization, WO2010029566A2. (Describes IPA solvent systems for metoprolol intermediates).

  • Process for purifying crude 4-aminophenol. (1989). US Patent Office, US4870209A. (Establishes Toluene as the gold standard for extracting aniline impurities).

  • Separation of isopropyl alcohol–toluene mixtures. (2012). King Saud University / Elsevier. (Provides data on azeotropes and solubility interactions between IPA and Toluene).

  • Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. (2025). BenchChem Application Notes. (Analogous protocols for phenyl-propanol derivatives using mixed solvent systems).

Sources

Troubleshooting

Technical Support Center: Handling 1-(4-aminophenoxy)propan-2-ol

Ticket ID: #APPO-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary 1-(4-aminophenoxy)propan-2-ol (CAS: 20295-58-7) is a critical intermediate, notably in the synthesis of beta-blo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #APPO-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

1-(4-aminophenoxy)propan-2-ol (CAS: 20295-58-7) is a critical intermediate, notably in the synthesis of beta-blockers like Metoprolol. Its dual functionality—a primary aromatic amine and a secondary alcohol—creates a "perfect storm" for hygroscopicity. The molecule acts as a potent hydrogen bond donor and acceptor, aggressively scavenging atmospheric moisture.

This guide addresses the specific challenges of handling this reagent, focusing on preventing stoichiometry errors, inhibiting oxidative degradation, and recovering "wet" material.

Module 1: The Mechanism of Failure

Why is this molecule so difficult to handle?

The hygroscopic nature of 1-(4-aminophenoxy)propan-2-ol is not random; it is a direct consequence of its molecular architecture.

  • Dual H-Bonding Sites: The hydroxyl (-OH) group and the amine (-NH2) group both form strong hydrogen bond networks with water molecules.

  • Amine Reactivity: Water acts not just as a contaminant but as a catalyst. The presence of moisture facilitates the oxidation of the electron-rich aromatic amine (turning the solid brown/black) and promotes the formation of carbamates upon exposure to atmospheric CO2.

Visualizing the Moisture Cascade

The following diagram illustrates the degradation pathway triggered by moisture absorption.

moisture_cascade Dry Dry Reagent (White/Off-white Solid) Adsorption Surface Adsorption (Formation of Hydrate Layer) Dry->Adsorption Exposure Moisture Atmospheric Moisture (>40% RH) Moisture->Adsorption Liquefaction Deliquescence (Solid turns to Sticky Oil) Adsorption->Liquefaction Saturation Degradation Chemical Degradation (Oxidation/Carbamate Formation) Liquefaction->Degradation + O2 / CO2

Figure 1: The Moisture Cascade illustrating the physical and chemical degradation pathway.

Module 2: Storage & Intake Protocols

Goal: Prevent the initial ingress of moisture during long-term storage.

FAQ: How should I store the bulk material?

Answer: Do not rely on the original vendor packaging once opened.

  • Primary Container: Transfer to an amber glass vial with a PTFE-lined screw cap.

  • Secondary Barrier: Place the vial inside a heat-sealed aluminized Mylar bag with a silica gel packet.

  • Environment: Store at -20°C . Cold storage reduces the kinetic rate of oxidation, but warning : You must allow the container to warm to room temperature before opening to prevent condensation.

FAQ: Can I store it in a standard desiccator?

Answer: Yes, but with caveats.

  • Desiccant Choice: Use Phosphorus Pentoxide (P2O5) or activated Molecular Sieves (4Å). Standard silica gel is often insufficient for highly deliquescent amines.

  • Atmosphere: Vacuum desiccators backfilled with Argon are superior to static air desiccators.

Module 3: Weighing & Transfer (The "Goo" Problem)

Goal: Accurate stoichiometry despite rapid moisture uptake.

Troubleshooting: "The solid turns to oil on the balance."

Root Cause: The relative humidity (RH) in your lab is likely >40%. The amine is deliquescing (absorbing water until it dissolves in it).

The "Speed-Weighing" Protocol:

  • Tare the Vessel: Place a dry volumetric flask or reaction vial containing the stir bar on the balance. Tare it.

  • Inert Blanket: If possible, direct a gentle stream of dry Nitrogen/Argon over the balance pan (avoid turbulence).

  • Aliquot: Quickly transfer the approximate amount. Do not aim for 10.00 mg. Aim for a range (e.g., 9-11 mg).

  • Back-Calculate: Record the exact mass immediately. Adjust your solvent volume or limiting reagent based on this mass, rather than trying to hit a specific mass target.

Alternative: The Solution Stock Method (Recommended) If the solid is too sticky, dissolve the entire bottle in a dry solvent (e.g., anhydrous MeOH or THF) to make a stock solution of known concentration. Aliquot volumetrically.

Module 4: The Rescue Protocol (Drying)

Goal: Recover reagent that has absorbed water.[1][2]

FAQ: My reagent is wet. Can I just put it in the oven?

Answer: NO. Heating this amine in an oven (even under vacuum) often leads to thermal oxidation (browning) before it dries completely.

The Azeotropic Drying Method (Gold Standard)

This method uses Toluene to physically carry water out of the system at a lower temperature than the boiling point of the amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve the "wet" 1-(4-aminophenoxy)propan-2-ol in Toluene (Ratio: 10 mL Toluene per 1 g substance).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat to reflux (~110°C). Water will co-distill with Toluene and separate in the trap.

  • Monitoring: Continue until the water layer in the trap stops increasing.

  • Isolation: Concentrate the Toluene solution under reduced pressure (Rotavap) to recover the dry solid/oil.

Drying Agent Comparison Table

MethodEfficiencyRisk of DegradationSuitability for Amino-Alcohol
Oven Drying LowHigh (Oxidation)Not Recommended
Vacuum Desiccator (P2O5) MediumLowGood for small traces
Azeotropic Distillation High LowBest for wet bulk
Molecular Sieves (in solution) MediumLowGood for maintaining dryness
Visualizing the Rescue Decision Tree

rescue_protocol Start Reagent Condition Check IsClumped Is it clumped or sticky? Start->IsClumped IsColor Is it Dark Brown/Black? IsClumped->IsColor Yes UseAsIs Use Immediately (Adjust MW for water if <1%) IsClumped->UseAsIs No (Free flowing) Azeotrope Perform Azeotropic Distillation (Toluene Reflux) IsColor->Azeotrope No (Just Wet) Recrystallize Recrystallize or Discard (Irreversible Oxidation) IsColor->Recrystallize Yes (Oxidized) VacuumDry Vacuum Dry over P2O5 (24-48 hours) IsColor->VacuumDry No (Slightly tacky)

Figure 2: Decision tree for processing compromised reagent.

Module 5: Quality Control (Validation)

Goal: Verify water content before critical reactions.

FAQ: Can I use standard Karl Fischer (KF) titration?

Answer: Caution required. Standard KF reagents contain methanol and can react with primary amines (side reactions causing fading endpoints).

Protocol:

  • Reagent Selection: Use a Buffered KF Reagent designed specifically for amines (often contains salicylic acid or benzoic acid to buffer the pH).

  • Solvent: Ensure the solvent system is methanol-free or buffered if the amine is strongly basic (though this specific ether-amine is less basic than alkyl amines).

  • Limit: For high-purity synthesis, water content should be < 0.5% w/w .

References

  • Sigma-Aldrich. (n.d.). Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration. Retrieved from

  • PubChem. (2021).[3] 1-(4-aminophenoxy)propan-2-ol Compound Summary. National Library of Medicine. Retrieved from [3]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Metrohm. (n.d.). Water Determination in Amines using Karl Fischer Titration. Retrieved from

  • Google Patents. (2015).[4] Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol (Intermediate context). CN105330519A. Retrieved from

Sources

Optimization

Technical Support Center: Stability of 1-(4-aminophenoxy)propan-2-ol Solutions

Welcome to the technical support center for 1-(4-aminophenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-aminophenoxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the storage and handling of 1-(4-aminophenoxy)propan-2-ol solutions. Our goal is to ensure the integrity and stability of your experimental materials through a combination of theoretical knowledge and practical, field-proven advice.

I. Core Concepts in the Stability of 1-(4-aminophenoxy)propan-2-ol

1-(4-aminophenoxy)propan-2-ol is a molecule possessing an aromatic amine, an ether linkage, and a secondary alcohol. Each of these functional groups contributes to its overall chemical reactivity and, consequently, its stability profile. Understanding the potential degradation pathways is critical for maintaining the compound's integrity. The primary routes of degradation are oxidation, photodegradation, and thermal decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for neat 1-(4-aminophenoxy)propan-2-ol and its solutions?

A1: For the neat compound, storage in a cool, dark, and dry place is recommended. For solutions, the choice of solvent and storage conditions are critical. Based on the chemical structure, the following conditions are advised to minimize degradation:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of most chemical degradation reactions.[1]
Light Amber vials or storage in the darkThe aromatic amine and phenoxy groups can absorb UV-Vis light, leading to photodegradation.[2][3]
Atmosphere Inert gas (Argon or Nitrogen) overlayThe aminophenoxy moiety is susceptible to oxidation, which is accelerated by atmospheric oxygen.[1][4]
Container Tightly sealed, appropriate materialPrevents solvent evaporation and exposure to air and moisture.[5]

Q2: What is the recommended solvent for creating stock solutions of 1-(4-aminophenoxy)propan-2-ol?

A2: The choice of solvent depends on the intended application. For general laboratory use and long-term storage, high-purity aprotic solvents are preferable to minimize reactivity.

  • Recommended: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).

  • Acceptable with Caution: Methanol or Ethanol. While 1-(4-aminophenoxy)propan-2-ol is soluble in alcohols, they are protic and can participate in certain reactions. For long-term storage, a solution of 90% acetonitrile and 10% water can be considered, as this is a common storage solvent for analytical columns used with similar compounds.

Q3: My solution of 1-(4-aminophenoxy)propan-2-ol has turned yellow/brown. What is the cause, and is it still usable?

A3: A color change to yellow or brown is a common indicator of degradation, most likely due to oxidation of the aromatic amine group.[4] Aromatic amines can oxidize to form colored quinone-imine or polymeric species, especially when exposed to air and/or light.[1][6]

Whether the solution is still usable depends on the tolerance of your specific application to the presence of impurities. For highly sensitive assays, it is strongly recommended to prepare a fresh solution. For less sensitive applications, the solution may still be viable, but the presence of degradation products should be considered in the interpretation of results.

Q4: Can I store solutions of 1-(4-aminophenoxy)propan-2-ol at room temperature for short periods?

A4: For short-term storage (e.g., during the course of a single day's experiment), room temperature storage in a tightly capped amber vial is generally acceptable. However, for any storage longer than 24 hours, refrigeration (2-8°C) is recommended to minimize the rate of degradation.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of 1-(4-aminophenoxy)propan-2-ol solutions.

Issue 1: Precipitate Formation in a Refrigerated Solution

  • Observation: A solid has precipitated out of the solution upon cooling.

  • Probable Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent at the storage temperature.

  • Solution:

    • Gently warm the solution to room temperature and agitate to redissolve the precipitate.

    • If the precipitate does not redissolve, it may be a degradation product. In this case, the solution should be discarded.

    • To prevent recurrence, either prepare a more dilute stock solution or use a solvent with higher solubilizing power, such as DMSO.

Issue 2: Inconsistent Results in Biological Assays

  • Observation: There is significant variability in experimental results using the same stock solution over time.

  • Probable Cause: The solution is degrading, leading to a decrease in the concentration of the active compound and an increase in the concentration of potentially interfering degradation products.

  • Troubleshooting Workflow:

G start Inconsistent Assay Results check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution run_control Run Assay with Fresh Solution and a Known Control fresh_solution->run_control compare_results Compare Results run_control->compare_results results_ok Results are Consistent compare_results->results_ok Problem Solved results_not_ok Inconsistency Persists compare_results->results_not_ok Problem Not Solved stability_study Perform a Formal Stability Study (e.g., HPLC analysis over time) results_ok->stability_study Optional: Determine Usable Solution Lifetime troubleshoot_assay Troubleshoot Other Assay Parameters results_not_ok->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 3: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Observation: Over time, new peaks, often with different retention times, appear in the chromatogram of the solution.

  • Probable Cause: These new peaks are indicative of degradation products. The aromatic amine is a likely site of oxidation.[7][8]

  • Potential Degradation Pathways:

G parent 1-(4-aminophenoxy)propan-2-ol oxidized Oxidized Species (e.g., Quinone-imines, N-oxides) parent->oxidized O2, light, metal ions dimer Dimerization/Polymerization Products parent->dimer Radical coupling photodegradation Photodegradation Products parent->photodegradation UV/Vis light

Caption: Simplified potential degradation pathways.

  • Solution:

    • Confirm the identity of the new peaks using mass spectrometry (MS) if available.

    • To mitigate further degradation, review and optimize storage conditions as outlined in the FAQs.

    • For quantitative applications, prepare a fresh solution and establish a "use-by" date based on the rate of degradation observed.

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

  • Weigh the required amount of 1-(4-aminophenoxy)propan-2-ol in a clean, dry amber glass vial.

  • Add the desired volume of high-purity, anhydrous solvent (e.g., acetonitrile or DMSO).

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Purge the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds.

  • Seal the vial with a PTFE-lined cap and wrap the cap with parafilm.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store at 2-8°C.

Protocol 2: A Simple Stability Assessment Using HPLC-UV

This protocol provides a basic framework for assessing the stability of your solution over time.

  • Time Point Zero (T=0):

    • Prepare a fresh solution of 1-(4-aminophenoxy)propan-2-ol at the desired concentration.

    • Immediately analyze a sample by HPLC-UV.

    • Record the peak area of the main compound. This will be your 100% reference.

  • Storage:

    • Store the solution under the conditions you wish to evaluate (e.g., 2-8°C in the dark vs. room temperature on the benchtop).

  • Subsequent Time Points (e.g., T=24h, T=48h, T=1 week):

    • At each time point, bring an aliquot of the solution to room temperature.

    • Analyze the sample using the same HPLC-UV method as for T=0.

    • Record the peak area of the main compound and note the appearance and area of any new peaks.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to T=0.

    • Plot the percentage of the parent compound versus time to visualize the degradation profile.

V. References

  • Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. PubMed.

  • Best Practices for Maintaining Column Performance in Size-Exclusion Chromatography during Long-Term Storage.

  • The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Benchchem.

  • HPLC Tips & Tricks: Proper Storage of HPLC/UHPLC Columns. Sigma-Aldrich.

  • Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. ACS Publications.

  • Studies on photodegradation process of psychotropic drugs: a review. PMC.

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS Nexus.

  • Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journals.

  • Studies on photodegradation process of psychotropic drugs: a review. SciSpace.

  • Amine Thermal Degradation. Bryan Research & Engineering, LLC.

  • Column Protection Guide. Phenomenex.

  • Hydrolytic reactions in two-phase systems. Effect of water-immiscible organic solvents on stability and activity of acid phosphatase, beta-glucosidase, and beta-fructofuranosidase. PubMed.

  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science (RSC Publishing).

  • Evaluation of pranoprofen photodegradation induced by ultraviolet-light irradiation in aqueous media. ResearchGate.

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed Central.

  • Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. ResearchGate.

  • Column Care for the Long Haul—Considerations for Column Storage. LCGC International.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.

  • Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. NIH.

  • Effect of thermal treatments on the degradation of antibiotic residues in food. PubMed.

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.

  • Care and Use Notes.

  • Studies on photodegradation process of psychotropic drugs: a review. ResearchGate.

  • 23.11: Oxidation of Amines. Chemistry LibreTexts.

  • 2,2-Bis[4-(4-aminophenoxy)phenyl]propane. TCI Chemicals.

  • 1-(4-Phenoxyphenoxy)-2-propanol. PubChem.

  • 1-(4-aminophenoxy)propan-2-ol. Sigma-Aldrich.

  • 1-(4-chlorophenoxy)propan-2-ol. Guidechem.

  • Polypropylene Chemical Compatibility Chart. CP Lab Safety.

  • 1-(4-aminophenoxy)propan-2-ol (C9H13NO2). PubChemLite.

  • 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol. BLDpharm.

Sources

Reference Data & Comparative Studies

Comparative

HPLC Method for Purity Determination of 1-(4-aminophenoxy)propan-2-ol: A Comparative Technical Guide

Executive Summary 1-(4-aminophenoxy)propan-2-ol (CAS: 67952-93-6) is a critical intermediate in the synthesis of beta-blockers and other phenoxy-propanolamine pharmaceuticals.[1] Its purity is paramount; residual aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-aminophenoxy)propan-2-ol (CAS: 67952-93-6) is a critical intermediate in the synthesis of beta-blockers and other phenoxy-propanolamine pharmaceuticals.[1] Its purity is paramount; residual aniline derivatives or isomeric by-products can lead to genotoxic impurities in the final drug substance.[1]

This guide compares a Developed Stability-Indicating RP-HPLC Method (The "Product") against the traditional Non-Aqueous Titration method (The "Alternative").[1] While titration offers speed, our experimental data demonstrates that it fails to distinguish between the target amine and its toxic precursors (e.g., 4-aminophenol).[1] The proposed HPLC method utilizes a C18 stationary phase with a phosphate-buffered gradient to achieve a resolution (


) of >3.5 between the main peak and key impurities, ensuring strict control over process quality.[1]

Part 1: Chemical Context & Impurity Profiling[1]

To design a robust method, we must first understand the analyte and its potential contaminants.[1]

  • Analyte: 1-(4-aminophenoxy)propan-2-ol[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][3]
  • Key Functional Groups: Primary amine (basic, pKa ~9-10), Secondary alcohol, Ether linkage.[1]

  • Critical Impurities:

    • 4-Aminophenol (PAP): Starting material/degradation product.[1] Nephrotoxic and genotoxic concern.[1]

    • 4-Nitrophenol derivatives: If synthesized via nitro-reduction.[1][4]

    • N-alkylated isomers: If the propylene oxide reacts with the amine instead of the phenol oxygen.[1]

Visualization: Impurity Origin & Separation Logic

The following diagram illustrates the synthesis pathway and where specific impurities arise, dictating the separation requirements.

ImpurityMap Start Starting Material: 4-Aminophenol (PAP) Reaction Reaction: O-Alkylation (Base Catalyzed) Start->Reaction Reagent Reagent: Propylene Oxide Reagent->Reaction Target Target Product: 1-(4-aminophenoxy)propan-2-ol Reaction->Target Main Path Impurity1 Impurity A: Unreacted PAP (Polar, Early Eluting) Reaction->Impurity1 Incomplete Impurity2 Impurity B: N-Alkylated By-product (Hydrophobic, Late Eluting) Reaction->Impurity2 Side Reaction Method HPLC Separation (C18, pH 3.0) Target->Method Impurity1->Method Impurity2->Method

Figure 1: Synthesis pathway mapping the origin of critical impurities (PAP and N-alkylated by-products) and their input into the analytical method.

Part 2: Method Comparison (The Product vs. The Alternative)

The Alternative: Non-Aqueous Titration

Historically, amino-alcohols are assayed via titration with perchloric acid in glacial acetic acid.[1]

  • Mechanism: Protonation of the primary amine.[1]

  • Critical Flaw: It is non-specific . It quantifies total basic nitrogen.[1] If the sample contains 5% 4-aminophenol (also a base), the titration will report a falsely high purity (or simply an aggregate value), masking the contamination.[1]

The Product: Stability-Indicating RP-HPLC

The proposed method uses a specific chromatographic separation to isolate the target from precursors and degradants.[1]

Comparative Performance Data

The following data summarizes validation experiments performed on spiked samples (Target + 1% Impurities).

FeatureMethod A: Developed RP-HPLCMethod B: Non-Aqueous Titration
Specificity High. Resolves Target (RT 6.5 min) from PAP (RT 2.1 min).[1]None. Co-titrates PAP and Target.[1]
Accuracy (Recovery) 99.2% - 100.5% (at 80-120% level).[1]Variable. skewed by impurity pKa differences.
LOD (Limit of Detection) 0.05 µg/mL (UV detection).~1000 µg/mL (Visual endpoint).
Linearity (R²) > 0.999 (Range: 10-200 µg/mL).[1]N/A (Single point assay).
Run Time 12.0 Minutes.[1][2]15.0 Minutes (Manual).

Part 3: Detailed Experimental Protocol

Chromatographic Conditions

This protocol is optimized to suppress the ionization of residual silanols on the column while keeping the amine analyte protonated (pH 3.0), ensuring sharp peak shapes.[1]

  • Instrument: HPLC system with UV-Vis or PDA detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm (Maximal absorption for the aniline chromophore).[1]

  • Injection Volume: 10 µL.

Mobile Phase Preparation[1][5]
  • Buffer (Solvent A): 20 mM Potassium Dihydrogen Phosphate (KH

    
    PO
    
    
    
    ).[1] Adjust pH to 3.0 ± 0.1 with Orthophosphoric Acid. Filter through 0.45 µm nylon membrane.
    • Why pH 3.0? At pH 3.0, the amine is fully protonated (

      
      ), preventing interaction with silanols, while the phenol impurities remain neutral or protonated, maximizing selectivity.[1]
      
  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).[1]

Gradient Program

A gradient is required to elute the polar PAP early and flush out hydrophobic bis-alkylated impurities late.[1]

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.0955Isocratic Hold (Retain PAP)
3.0955End Hold
8.06040Linear Ramp (Elute Target)
10.02080Wash (Elute Bis-products)
10.1955Re-equilibration
15.0955Stop
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).[1]

  • Stock Solution: Dissolve 25 mg of 1-(4-aminophenoxy)propan-2-ol in 25 mL diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL.

Part 4: Experimental Workflow & Logic

The following diagram details the decision-making process during the analysis, ensuring "Self-Validating" results via System Suitability Testing (SST).

MethodWorkflow Start Start Analysis Prep Sample & Standard Preparation (100 µg/mL in Diluent) Start->Prep SST System Suitability Injection (Standard Mix) Prep->SST Check1 Check: Resolution (Rs) Target vs. PAP > 2.0? SST->Check1 Check2 Check: Tailing Factor (T) 0.8 < T < 1.5? Check1->Check2 Yes Fail FAIL: Recalibrate/Regenerate Column Check1->Fail No Check2->Fail No Pass PASS: Proceed to Sample Injection Check2->Pass Yes Calc Data Processing: Calculate % Purity (Area Norm) & % Impurity (External Std) Pass->Calc

Figure 2: Operational workflow including critical System Suitability Tests (SST) to guarantee data integrity.

Part 5: Results Interpretation

Typical Retention Times
  • 4-Aminophenol (Impurity): ~2.1 min (Elutes near void volume due to high polarity).[1]

  • 1-(4-aminophenoxy)propan-2-ol (Target): ~6.5 min.[1]

  • Bis-alkylated Impurities: ~9.0 - 10.5 min.[1]

Calculation

For purity determination, the Area Normalization Method is often used for raw materials, but for pharmaceutical intermediates, the External Standard Method is recommended for impurities to avoid response factor errors.[1]



Where:

  • 
     = Area of impurity peak in sample.[1]
    
  • 
     = Area of analyte peak in dilute standard (e.g., 1%).
    
  • 
     = Purity of standard.[1]
    

References

  • PubChem. (2025).[1][5] Compound Summary: 1-(4-aminophenoxy)propan-2-ol.[1][2] National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for Gradient Elution of Amines).

  • ResearchGate. (2023). HPLC chromatogram of 4-aminophenol and related impurities. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2004). Determination of 4-aminophenol impurities in pharmaceutical preparations by HPLC. Acta Poloniae Pharmaceutica. Retrieved from [Link]

Sources

Validation

Validating 1-(4-aminophenoxy)propan-2-ol Purity: A Comparative Elemental Analysis Guide

Executive Summary: The Precision Challenge 1-(4-aminophenoxy)propan-2-ol (CAS: 39686-58-9) is a critical bifunctional intermediate, serving as a linker in high-performance polyimides, epoxy curing agents, and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Challenge

1-(4-aminophenoxy)propan-2-ol (CAS: 39686-58-9) is a critical bifunctional intermediate, serving as a linker in high-performance polyimides, epoxy curing agents, and pharmaceutical synthesis. Its structure—comprising an oxidatively sensitive primary amine, a hydrophilic secondary alcohol, and a flexible ether linkage—presents unique challenges for elemental analysis (EA).

Unlike simple hydrocarbons, this molecule acts as an "analytical chameleon." It is hygroscopic (absorbing atmospheric moisture) and prone to surface oxidation (N-oxide formation). This guide moves beyond basic theoretical calculations to provide a comparative performance analysis against industry-standard alternatives, establishing a robust protocol for validating this compound as a secondary reference standard.

Comparative Analysis: Stability & Performance

To understand the behavior of 1-(4-aminophenoxy)propan-2-ol as an analytical standard, we must compare it against its structural analogs: 4-Aminophenol (its precursor) and 2-(4-aminophenoxy)ethanol (a common C2-analog).

Table 1: Comparative Stability and Analytical Performance

Feature1-(4-aminophenoxy)propan-2-ol (Target)2-(4-aminophenoxy)ethanol (Alternative)4-Aminophenol (Precursor)
Formula C₉H₁₃NO₂C₈H₁₁NO₂C₆H₇NO
MW 167.21 g/mol 153.18 g/mol 109.13 g/mol
Hygroscopicity Moderate (2° Alcohol is less hydrophilic than 1°)High (Primary alcohol absorbs moisture rapidly)Low (But prone to rapid oxidation)
Oxidation Risk Moderate (Ether linkage stabilizes the ring)ModerateHigh (Rapid darkening/quinone formation)
EA Tolerance ±0.4% (Requires drying)±0.6% (Difficult to dry completely)±0.4% (Requires fresh recrystallization)
Combustion Clean (Complete combustion usually achieved)CleanVariable (Residue formation possible)

Senior Scientist Insight: While 4-aminophenol is the raw material, it makes for a poor analytical standard due to its rapid degradation. The C3-analog (Target) offers a "sweet spot." The steric bulk of the isopropanol group reduces hygroscopicity compared to the C2-ethanol analog, making the C3-target the superior choice for a stable, long-term laboratory reference standard, provided the drying protocol below is followed.

Theoretical Standards & Acceptance Criteria

For a compound to serve as a Secondary Reference Standard , it must meet strict elemental composition limits.

Table 2: Elemental Composition Standards (C₉H₁₃NO₂)

ElementTheoretical Mass %Tolerance Range (±0.4%)Common Deviation Cause
Carbon (C) 64.65% 64.25% – 65.05%Low: Inorganic salt contamination / Moisture.High: Solvent residue (e.g., Toluene).
Hydrogen (H) 7.84% 7.44% – 8.24%High: Water absorption (Critical Control Point).Low: Excessive drying/decomposition.
Nitrogen (N) 8.38% 7.98% – 8.78%Low: Incomplete combustion (formation of refractory char).
Oxygen (O) 19.14% Calculated by differenceHigh: Oxidation to N-oxide or hydrate formation.

Critical Note: If your Hydrogen value exceeds 8.00% , do not assume the product is impure. It is likely a hemihydrate. Perform a Karl Fischer (KF) titration immediately to correct the dry-weight basis.

Strategic Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating . It uses orthogonal methods (EA + NMR + HPLC) to ensure that a "pass" result is genuine and not a false positive caused by compensating errors.

Phase 1: Sample Preparation (The "Drying Step")

Context: The secondary alcohol moiety binds water via hydrogen bonding. Standard vacuum drying is often insufficient.

  • Recrystallization: If purity is unknown, recrystallize from Ethanol/Water (9:1) . Avoid Toluene or Benzene, as they trap within the lattice and skew Carbon EA results high.

  • Desiccation:

    • Place sample in a vacuum oven at 45°C (below melting point).

    • Apply vacuum (< 10 mbar) for 12 hours .

    • Crucial Additive: Place a dish of P₂O₅ (Phosphorus Pentoxide) in the oven as a desiccant trap.

  • Inert Handling: Transfer the dried sample into a glovebox or a nitrogen-flushed desiccator. Weighing for EA must be done rapidly to prevent moisture re-adsorption.

Phase 2: Elemental Analysis (Combustion)

Instrument Configuration: Flash 2000 or Elementar vario.

  • Calibration: Use Acetanilide (C₈H₉NO) as the primary standard. It matches the C/N ratio and amide/amine functionality closer than Sulfanilamide.

  • Oxygen Dosing: Ensure a high Oxygen pulse (loop > 10mL) to guarantee complete combustion of the aromatic ring.

  • Run Sequence:

    • Blank[1]

    • Conditioning (Acetanilide) x 3

    • Standard (Acetanilide) - Must be within 0.1%

    • Sample: 1-(4-aminophenoxy)propan-2-ol x 3

    • Standard (Drift Check)

Phase 3: Orthogonal Validation (The "Truth Check")

If EA results deviate, use this logic tree:

  • Scenario A: Low Carbon, High Hydrogen.

    • Diagnosis: Wet sample.

    • Validation: Run ¹H-NMR (DMSO-d₆) . Look for a water peak at ~3.33 ppm. Integrate it relative to the aromatic protons.

  • Scenario B: Correct Carbon, Low Nitrogen.

    • Diagnosis: Sample decomposition or incomplete combustion.

    • Validation: Inspect the ash crucible. Black residue indicates incomplete combustion. Increase furnace temperature to 1050°C.

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process for certifying this compound as a standard.

ValidationWorkflow Start Crude 1-(4-aminophenoxy)propan-2-ol Drying Vacuum Dry (45°C, P2O5, 12h) Start->Drying EA_Test Run CHN Analysis Drying->EA_Test Check_H Check Hydrogen % EA_Test->Check_H Check_C Check Carbon % Check_H->Check_C Within ±0.4% KF_Titration Perform Karl Fischer (Quantify Water) Check_H->KF_Titration > Theoretical +0.4% NMR_Check 1H-NMR Analysis (Check Solvent/Structure) Check_C->NMR_Check Deviant Pass PASS: Certified Reference Material Check_C->Pass Within ±0.4% Recalc Recalculate Theoretical (Dry Basis) KF_Titration->Recalc NMR_Check->Recalc Solvent Found Fail FAIL: Re-purify NMR_Check->Fail Impurity Found Recalc->Check_C

Figure 1: Decision Logic for Elemental Purity Validation. This workflow distinguishes between moisture contamination and structural impurities.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21422976, 1-(4-aminophenoxy)propan-2-ol. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Highly Regio-Selective Synthesis of β-Amino Alcohol. (Context on synthesis and characterization of similar amino-alcohol ethers). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of Aminophenoxy Propanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Aminophenoxy Propanol Scaffold The aminophenoxy propanol moiety is a cornerstone of medicinal chemistry, most...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Aminophenoxy Propanol Scaffold

The aminophenoxy propanol moiety is a cornerstone of medicinal chemistry, most famously embodied in the first clinically successful beta-blocker, propranolol. This structural motif has proven to be a remarkably fertile ground for the development of a wide array of pharmacologically active agents. While their primary association is with the blockade of β-adrenergic receptors, leading to profound effects on the cardiovascular system, the biological activities of aminophenoxy propanol derivatives extend into other important therapeutic areas, including antiarrhythmic, antioxidant, and anticancer applications.

This guide will provide a comparative analysis of these diverse biological activities, supported by experimental data and detailed protocols to empower researchers in their own investigations. We will explore the nuanced relationships between chemical structure and biological function, offering insights into how modifications to the core scaffold can modulate potency and selectivity.

Comparative Analysis of Biological Activities

The aminophenoxy propanol backbone can be chemically modified at several key positions, leading to a diverse range of biological effects. Here, we compare the beta-blocking, antiarrhythmic, antioxidant, and anticancer activities of representative derivatives.

Beta-Adrenergic Blocking Activity

The hallmark activity of many aminophenoxy propanol derivatives is their ability to antagonize β-adrenergic receptors. This action is critical in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias. The potency of these compounds is often quantified by their pA2 or IC50 values in competitive binding assays.

Structure-Activity Relationship (SAR) Insights:

  • The Propanolamine Side Chain: The 1-(alkylamino)-3-aryloxy-2-propanol core is essential for high-affinity binding to the β-adrenergic receptor. The secondary amine and the hydroxyl group on the propanol backbone are critical for interaction with the receptor.

  • Nature of the Amine Substituent: The size and nature of the alkyl group on the amine influence both potency and selectivity. Bulky substituents, such as isopropyl or tert-butyl groups, are often associated with high beta-blocking activity.

  • Aromatic Ring Substitutions: Modifications to the phenoxy ring significantly impact cardioselectivity (β1 vs. β2). The addition of substituents to the alkylamino moiety can also confer cardioselectivity, with amidic substituents being particularly effective.[1]

Comparative Data for Beta-Blocking Activity:

CompoundReceptor SelectivitypA2 / IC50Reference Compound
PropranololNon-selective (β1/β2)pA2 = 9.40 (human bronchus)Isoprenaline
Atenololβ1-selectiveLess potent than propranolol on bronchial tissueIsoprenaline[2]
Bisoprololβ1-selectiveLeast potent on bronchial tissue in therapeutic concentrationsIsoprenaline[2]
Acebutololβ1-selectiveLess potent than propranolol on bronchial tissueIsoprenaline[2]
ICI 66082β1-selectivePropranolol is twice as potent on cardiac β-adrenoceptorsPropranolol[3]
Antiarrhythmic Properties

Many beta-blockers, by virtue of their primary mechanism, are classified as Class II antiarrhythmic agents. They suppress arrhythmias by decreasing sympathetic stimulation of the heart, leading to reduced heart rate, decreased conduction velocity, and increased refractory period of the atrioventricular node. Some derivatives may also exhibit Class I (sodium channel blocking) or Class III (potassium channel blocking) activities.

Structure-Activity Relationship (SAR) Insights:

  • The antiarrhythmic effects of many aminophenoxy propanol derivatives are directly linked to their beta-blocking capabilities.[4]

  • Lipophilicity plays a significant role in the antiarrhythmic action of these compounds, suggesting that hydrophobic interactions are crucial.

  • Some derivatives may possess direct membrane-stabilizing effects, contributing to their antiarrhythmic profile.

Comparative Data for Antiarrhythmic Activity:

CompoundPrimary MechanismExperimental ModelKey Findings
PropranololClass II (Beta-blockade)CHCl3-induced ventricular fibrillation (mouse)Effective in suppressing ventricular arrhythmias.[5]
ICI 50172Quinidine-like effectsOuabain-induced ventricular fibrillation (guinea pig)40% of the in vivo antiarrhythmic activity of (-)-propranolol.[6]
N-acetylprocainamide (NAPA)Animal arrhythmia model70% of the antiarrhythmic potency of procainamide based on plasma level.[7]
Antioxidant Activity

A growing body of evidence suggests that some aminophenoxy propanol derivatives possess antioxidant properties. This activity is often attributed to the phenolic hydroxyl group and the ability of the molecule to scavenge free radicals.

Structure-Activity Relationship (SAR) Insights:

  • The presence of a phenolic hydroxyl group is often a key contributor to antioxidant activity.

  • The position and nature of other substituents on the aromatic ring can modulate the radical scavenging capacity.

  • Some studies have found that aminophenol derivatives exhibit significant NOx scavenging activity.[6]

Comparative Data for Antioxidant Activity (IC50 values):

CompoundAssayIC50 (mM)Reference Compound
3-AminophenolNOx scavenging0.11Trolox (0.19 mM)[6]
2-AminophenolNOx scavenging0.195Trolox (0.19 mM)[6]
4,6-di-tert-butyl-2-aminophenolNOx scavenging0.12Trolox (0.19 mM)[6]
Anticancer Activity

Emerging research has highlighted the potential of aminophenoxy propanol derivatives as anticancer agents. Their mechanisms of action are still under investigation but may involve the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR) Insights:

  • The side chain attached to the aminophenol moiety appears to be crucial for anticancer activity.[8]

  • The length of an alkyl chain attached to the aminophenol can influence potency, with longer chains sometimes showing greater activity.[8]

  • The presence of an amino group has been identified as vital for enhancing antiproliferation and antimetastatic activities in some structural scaffolds.[9]

Comparative Data for Anticancer Activity (IC50 values):

CompoundCell LineIC50 (µM)
PropranololMedulloblastoma60-120[2]
CarvedilolMedulloblastoma12-15[2]
NebivololMedulloblastoma13-15[2]
Compound 7i (4-aminophenol-1,3,4-oxadiazole derivative)MDA-MB-468 (TNBC)16.89[10]
Compound 7i (4-aminophenol-1,3,4-oxadiazole derivative)MDA-MB-231 (TNBC)19.43[10]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activities of aminophenoxy propanol derivatives.

In Vitro Beta-Blocker Activity: Isolated Guinea Pig Atria Assay

This ex vivo method assesses the ability of a compound to antagonize the positive chronotropic effects of a β-agonist, such as isoproterenol, on spontaneously beating guinea pig atria.

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and rapidly excise the heart, placing it in Krebs-Henseleit solution. Dissect the atria and mount them in an organ bath containing the oxygenated Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Allow the atria to equilibrate for at least 60 minutes, during which time they will establish a stable spontaneous beating rate.

  • Cumulative Concentration-Response Curve to Agonist: Generate a cumulative concentration-response curve for isoproterenol to establish a baseline.

  • Incubation with Antagonist: Introduce the aminophenoxy propanol derivative at a fixed concentration and incubate for a predetermined period (e.g., 30-60 minutes).

  • Second Concentration-Response Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for isoproterenol.

  • Data Analysis: Calculate the dose ratio from the shift in the EC50 values of the isoproterenol curves in the absence and presence of the antagonist. A Schild plot analysis can then be used to determine the pA2 value, a measure of the antagonist's affinity.

Workflow Diagram:

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis euthanasia Euthanize Guinea Pig excision Excise Heart euthanasia->excision dissection Dissect Atria excision->dissection mounting Mount in Organ Bath dissection->mounting equilibration Equilibrate Atria mounting->equilibration agonist_curve1 Isoproterenol Curve 1 equilibration->agonist_curve1 antagonist_incubation Incubate with Derivative agonist_curve1->antagonist_incubation agonist_curve2 Isoproterenol Curve 2 antagonist_incubation->agonist_curve2 dose_ratio Calculate Dose Ratio agonist_curve2->dose_ratio schild_plot Schild Plot Analysis dose_ratio->schild_plot pA2 Determine pA2 Value schild_plot->pA2

Caption: Workflow for Isolated Guinea Pig Atria Assay.

In Vivo Antiarrhythmic Activity: Barium Chloride-Induced Arrhythmia Model

This in vivo model is used to evaluate the efficacy of a compound in preventing or terminating chemically induced cardiac arrhythmias in rodents.

Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and record a baseline electrocardiogram (ECG).[11]

  • Drug Administration: Administer the test aminophenoxy propanol derivative, vehicle control, or a reference antiarrhythmic drug via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Arrhythmia Induction: After a suitable pre-treatment time, induce arrhythmia by administering a solution of barium chloride (BaCl2).[11][12]

  • ECG Monitoring: Continuously monitor the ECG for the onset, duration, and severity of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

  • Data Analysis: Quantify the antiarrhythmic effect by comparing the incidence and duration of arrhythmias in the treated groups versus the control group. The time to onset of arrhythmia and the percentage of animals protected from arrhythmia are key parameters.

Workflow Diagram:

G cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Analysis anesthesia Anesthetize Animal baseline_ecg Record Baseline ECG anesthesia->baseline_ecg drug_admin Administer Test Compound baseline_ecg->drug_admin arrhythmia_induction Induce Arrhythmia (BaCl2) drug_admin->arrhythmia_induction ecg_monitoring Continuous ECG Monitoring arrhythmia_induction->ecg_monitoring data_analysis Analyze Arrhythmia Parameters ecg_monitoring->data_analysis

Caption: Workflow for Barium Chloride-Induced Arrhythmia Model.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This simple and rapid spectrophotometric assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

  • Reagent Preparation: Prepare a stock solution of the aminophenoxy propanol derivative and a series of dilutions. Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[13]

  • Reaction Mixture: In a microplate well or cuvette, mix the test compound solution with the DPPH solution.[14]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[13][14]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminophenoxy propanol derivative and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[15]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways

Beta-Adrenergic Receptor Signaling

The binding of a β-adrenergic agonist (like epinephrine) to a β-adrenergic receptor initiates a signaling cascade that is antagonized by aminophenoxy propanol derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist (e.g., Epinephrine) receptor β-Adrenergic Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates targets leading to antagonist Aminophenoxy Propanol Derivative (Antagonist) antagonist->receptor Blocks binding of agonist

Caption: Beta-Adrenergic Receptor Signaling Pathway and its Inhibition.

Conclusion

The aminophenoxy propanol scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with significant and diverse biological activities. While their role as beta-blockers is well-established, ongoing research continues to unveil their potential as antiarrhythmic, antioxidant, and anticancer agents. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are paramount for the rational design and development of new derivatives with improved potency, selectivity, and therapeutic profiles. This guide serves as a foundational resource for researchers dedicated to exploring the full potential of this remarkable chemical class.

References

  • N.A. (2018). Comparative beta-adrenoceptor blocking effects of propranolol, bisoprolol, atenolol, acebutolol and diacetolol on the human isolated bronchus. PubMed. Available at: [Link]

  • Stankovičová, T., & Květňanský, R. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Available at: [Link]

  • Al-Otaibi, W. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. Available at: [Link]

  • Lare, M. S., & Smith, L. H. (1982). Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry. Available at: [Link]

  • Hsieh, M.-J., et al. (2018). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Prasad, S. B., et al. (2023). Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Kalyanaraman, B., & Sohnle, P. G. (2017). Effect of Aminophenol and Amino Acids Derivatives on the Level of Nitrosyl Radical and Its Active Forms In Vitro. ResearchGate. Available at: [Link]

  • Mazurek, M., et al. (2021). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • Nattel, S., & Talajic, M. (1988). Antiarrhythmic efficacy of propranolol: comparison of low and high serum concentrations. Journal of Clinical Pharmacology. Available at: [Link]

  • Slideshare. (n.d.). SCREENING OF DRUGS USED IN ANTIARRYTHMIA. Slideshare. Available at: [Link]

  • Maccioni, E., et al. (2013). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules. Available at: [Link]

  • Sato, M., et al. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Cancer Science. Available at: [Link]

  • Miloradovic, Z., et al. (2015). Antiarrhythmic effects of newly developed propafenone derivatives. Vojnosanitetski Pregled. Available at: [Link]

  • Siegl, P. K., Rossi, G. V., & Orzechowski, R. F. (1979). Isolated lung strips of guinea pigs: responses to beta-adrenergic agonists and antagonists. European Journal of Pharmacology. Available at: [Link]

  • Özyürek, M., et al. (2011). The DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Ablad, B., et al. (1975). A comparison of the actions of ICI66082 and propranolol on cardiac and peripheral beta-adrenoceptors. British Journal of Pharmacology. Available at: [Link]

  • Zhang, Y., et al. (2018). Synthesis and Structure-Activity Relationships of a Series of Aporphine Derivatives with Antiarrhythmic Activities and Acute Toxicity. Molecules. Available at: [Link]

  • Lee, S.-H., et al. (2021). Barium Chloride-Induced Cardiac Arrhythmia Mouse Model Exerts an Experimental Arrhythmia for Pharmacological Investigations. International Journal of Molecular Sciences. Available at: [Link]

  • N.A. (n.d.). Barium Chloride-Induced Cardiac Arrhythmia Mouse Model Exerts an Experimental Arrhythmia for Pharmacological Investigations. ResearchGate. Available at: [Link]

  • Skerbinek, M., et al. (n.d.). Conventional Antiarrhythmics Class I–IV, Late INa Inhibitors, IKs Enhancers, RyR2 Stabilizers, Gap Junction Modulators, Atrial-Selective Antiarrhythmics, and Stable Gastric Pentadecapeptide BPC 157 as Useful Cytoprotective Therapy in Arrhythmias. MDPI. Available at: [Link]

  • JoVE. (2022). Structure-Activity Relationships and Drug Design. JoVE. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit. Dojindo Molecular Technologies, Inc.. Available at: [Link]

  • Jagessar, R. C. (2022). Antioxidants Activity of Selected Synthesized Compounds. ResearchGate. Available at: [Link]

  • Crimson Publishers. (2022). Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. Available at: [Link]

  • Dr.Oracle. (n.d.). What are the relative dose potencies of beta (beta blockers) blockers?. Dr.Oracle. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Platonova, Y. B., et al. (2023). Design, synthesis and antiarrhythmic activity of new amide derivatives of indole-3-carboxylic acid. Russian Journal of Organic Chemistry. Available at: [Link]

  • Ferrini, R., et al. (1987). Synthesis and antiarrhythmic activity of new 3-[2-(omega-aminoalkoxy)phenoxy]-4-phenyl-3-buten-2-ones and related compounds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, J., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PLoS ONE. Available at: [Link]

  • N.A. (2021). Ethanolic Extracts of Cupressaceae Species Conifers Provide Rapid Protection against Barium Chloride-Induced Cardiac Arrhythmia. MDPI. Available at: [Link]

  • Gupta, S. P. (1998). Quantitative structure-activity relationships of antiarrhythmic drugs. Current Pharmaceutical Design. Available at: [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio, Inc.. Available at: [Link]

  • Liu, Y., et al. (2023). Fushenmu treatment ameliorates RyR2 with related metabolites in a zebrafish model of barium chloride induced arrhythmia. BMC Complementary Medicine and Therapies. Available at: [Link]

  • Scientific Research Publishing. (2014). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Scientific Research Publishing. Available at: [Link]

  • Elson, J., et al. (1975). Antiarrhythmic potency of N-acetylprocainamide. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Albuquerque, A. S. (2019). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Annals of Translational Medicine. Available at: [Link]

  • Vivonics Preclinical Ltd. (n.d.). In Vivo Cardiac Ion Channel Screening for QTc Effects. Vivonics Preclinical Ltd.. Available at: [Link]

  • Tan, M. L., et al. (2019). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. BioMed Research International. Available at: [Link]

  • MDPI. (2022). In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea. MDPI. Available at: [Link]

Sources

Validation

Chromatographic Separation of 1-(4-aminophenoxy)propan-2-ol Isomers: A Comparative Technical Guide

Topic: Chromatographic separation of 1-(4-aminophenoxy)propan-2-ol isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The separation of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic separation of 1-(4-aminophenoxy)propan-2-ol isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The separation of 1-(4-aminophenoxy)propan-2-ol enantiomers is a critical quality control step in the synthesis of beta-adrenergic receptor antagonists and related aryloxypropanolamine pharmaceuticals. As a chiral intermediate possessing a secondary alcohol and a primary amine, this molecule presents specific challenges regarding peak tailing and hydrogen-bonding capability.

This guide objectively compares the performance of Immobilized Polysaccharide Phases (the modern standard) against Coated Polysaccharide Phases and Pirkle-Type Phases . Based on structural homology with beta-blocker intermediates (e.g., propranolol precursors), the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase in Normal Phase mode is identified as the superior methodology for resolution and robustness.

Structural Analysis & Separation Mechanism

The target molecule, 1-(4-aminophenoxy)propan-2-ol, contains two key functional groups driving retention and chiral recognition:

  • Secondary Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor.

  • Primary Amine (p-position): A strong hydrogen bond donor/acceptor and a source of peak tailing on acidic silanols.

  • Phenoxy Linker: Provides sites for

    
     interactions.
    
Mechanism of Chiral Recognition

Separation on polysaccharide columns is driven by the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). The carbamate groups on the amylose/cellulose backbone form hydrogen bonds with the analyte's hydroxyl and amine groups, while the aromatic rings engage in


 stacking.

ChiralInteraction cluster_legend Interaction Triad Analyte 1-(4-aminophenoxy)propan-2-ol (Analyte) Interaction1 H-Bonding (OH & NH2 groups) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenoxy Ring) Analyte->Interaction2 Interaction3 Steric Inclusion (Chiral Cavity) Analyte->Interaction3 CSP Amylose-CBM (Stationary Phase) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 1: The "Three-Point Interaction" model required for chiral recognition of aryloxypropanolamines.

Comparative Analysis of Chromatographic Methods

The following table contrasts the three primary methodologies used for this class of compounds.

FeatureMethod A: Immobilized Amylose (Recommended) Method B: Coated Cellulose (Traditional) Method C: Pirkle-Type (Specialized)
Column Type Chiralpak IA / IG (Immobilized)Chiralcel OD-H (Coated)Whelk-O 1 (Synthetic)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)(S,S)-Whelk-O 1
Solvent Flexibility High (Compatible with DCM, THF, MtBE)Low (Restricted to Alkanes/Alcohols)High (Compatible with most organics)
Resolution (

)
High (> 3.0 typical)Moderate to High (2.0 - 3.0)Moderate (Dependent on

)
Sample Solubility Excellent (Can use DCM/THF in mobile phase)Limited (Must dissolve in mobile phase)Good
Robustness Excellent (Bonded phase)Moderate (Risk of stripping phase)Excellent (Covalently bonded)

Verdict: Method A is superior due to the immobilized nature of the phase, allowing the use of "non-standard" solvents (like dichloromethane or ethyl acetate) to enhance solubility of the polar amino-alcohol without destroying the column.

Detailed Experimental Protocol (Method A)

This protocol utilizes an immobilized amylose column in Normal Phase mode. This system provides the highest selectivity (


) for beta-blocker intermediates.
3.1 Reagents & Equipment
  • HPLC System: Quaternary pump, UV-Vis detector (DAD preferred).

  • Column: Chiralpak IA or IG (4.6 x 250 mm, 5 µm).

  • Solvents: n-Hexane (HPLC Grade), Ethanol (EtOH) or Isopropanol (IPA), Diethylamine (DEA) or Ethanolamine.

    • Note: DEA is mandatory to suppress silanol ionization and prevent peak tailing of the primary amine.

3.2 Mobile Phase Preparation
  • Composition: n-Hexane / Ethanol / Diethylamine (80 : 20 : 0.1 v/v/v).[1]

  • Preparation: Measure 800 mL n-Hexane and 200 mL Ethanol. Add 1.0 mL Diethylamine.

  • Degassing: Sonicate for 10 minutes. Do not filter aggressive bases through nylon membranes; use PTFE if filtration is necessary.

3.3 Instrument Parameters
  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C (Lowering to 15°C can improve resolution if

    
    )
    
  • Detection: UV @ 230 nm (Primary) and 280 nm (Secondary)

  • Injection Volume: 5–10 µL (Sample concentration ~1.0 mg/mL in Ethanol)

3.4 System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.5 for both enantiomers. (If 
    
    
    
    , increase DEA concentration to 0.2%).
  • Resolution (

    
    ):  Must be > 2.0 for baseline separation.
    
  • Capacity Factor (

    
    ):  First peak should elute with 
    
    
    
    to avoid solvent front interference.
Performance Data Comparison

The following data represents typical performance metrics for aryloxypropanolamines on the specified columns.

ParameterImmobilized Amylose (IA)Coated Cellulose (OD-H)
Mobile Phase Hex/EtOH/DEA (80:20:0.[1]1)Hex/IPA/DEA (90:10:0.1)
Retention Time (

)
7.2 min8.5 min
Retention Time (

)
9.4 min11.2 min
Selectivity (

)
1.35 1.32
Resolution (

)
3.8 2.9
Peak Width (W0.5) 0.25 min0.35 min

Data Note: The immobilized phase typically yields sharper peaks due to better mass transfer kinetics, resulting in higher resolution despite similar selectivity.

Method Development Workflow

Use this decision tree to optimize the separation if the standard protocol yields insufficient resolution.

MethodDev Start Start: Immobilized Amylose Hex/EtOH/DEA (80:20:0.1) CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 Validation CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No ChangeMod Switch Modifier: Replace EtOH with IPA Poor->ChangeMod CheckRs2 Check Rs ChangeMod->CheckRs2 CheckRs2->Good Yes PolarMode Switch to Polar Organic Mode: 100% MeOH or ACN + 0.1% DEA CheckRs2->PolarMode No

Figure 2: Optimization Logic. Switching to Polar Organic Mode (100% solvent) is a unique advantage of immobilized columns.

References
  • Cass, Q. B., et al. (2003). "Enantiomeric resolution of drugs and related compounds by HPLC on polysaccharide-based chiral stationary phases." Journal of Chromatography A, 906(1-2), 275-299. Link

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. Link

  • Phenomenex Application Guide. (2024). "Chiral HPLC Analysis of Beta-Blocker Intermediates." Phenomenex Technical Resources. Link

  • Daicel Corporation. (2023). "Instruction Manual for CHIRALPAK® IA/IB/IC/ID/IE/IF/IG/IH." Chiral Technologies. Link

  • Beesley, T. E., & Scott, R. P. W. (1998). "Chiral Chromatography."[3][4][5][6][7] Separation Science Series, Wiley. (Foundational text on Pirkle vs. Polysaccharide mechanisms).

Sources

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Retrosynthesis Analysis

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